CREBBP-IN-9
Description
Properties
Molecular Formula |
C16H15N5O2S |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-4,5-dimethyl-2-(tetrazol-1-yl)thiophene-3-carboxamide |
InChI |
InChI=1S/C16H15N5O2S/c1-9-11(3)24-16(21-8-17-19-20-21)14(9)15(23)18-13-6-4-5-12(7-13)10(2)22/h4-8H,1-3H3,(H,18,23) |
InChI Key |
LJTPBXLEODIXKV-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CREBBP-IN-9; CREBBPIN9; CREBBP IN 9 |
Origin of Product |
United States |
Foundational & Exploratory
The Emergence of CREBBP Inhibitors: A Technical Guide to Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ubiquitously expressed CREB-binding protein (CREBBP or CBP) and its close homolog EP300 are critical epigenetic regulators and transcriptional co-activators.[1][2] Their intrinsic histone acetyltransferase (HAT) activity and role as protein scaffolds are central to a multitude of cellular processes, including cell growth, differentiation, and DNA repair.[2][3] Dysregulation of CREBBP/EP300 function is strongly implicated in the pathogenesis of various diseases, most notably cancer, making them compelling therapeutic targets.[3][4] This technical guide provides an in-depth overview of the discovery and synthesis of small molecule inhibitors of CREBBP, with a focus on the methodologies and data crucial for their development. While specific data on a compound designated "CREBBP-IN-9" is not publicly available, this guide will utilize data from closely related and well-characterized inhibitors, such as the potent Ep300/CREBBP-IN-8, to illustrate the core principles and experimental workflows.
The CREBBP Signaling Axis: A Target for Therapeutic Intervention
CREBBP functions as a central node in cellular signaling, integrating multiple pathways to regulate gene expression. Its primary role involves the acetylation of histone proteins, which remodels chromatin to a more permissive state for transcription.[5] Beyond histones, CREBBP acetylates a wide array of non-histone proteins, thereby modulating their activity.[5] The multifaceted nature of CREBBP's function underscores its importance in maintaining cellular homeostasis and its potential as a therapeutic target.
Below is a simplified representation of the CREBBP signaling pathway, highlighting its core functions.
Caption: A diagram of the CREBBP signaling pathway.
Discovery of CREBBP Inhibitors: A Multi-pronged Approach
The discovery of potent and selective CREBBP inhibitors has been accelerated by a combination of high-throughput screening, fragment-based drug design, and structure-based design methodologies.[6][7] These efforts have yielded several distinct chemical scaffolds targeting either the HAT domain or the bromodomain of CREBBP.
High-Throughput Screening and Fragment-Based Design
High-throughput screening of large compound libraries has been instrumental in identifying initial hit compounds.[6] Fragment-based screening, a complementary approach, identifies smaller, low-affinity fragments that can be optimized into more potent leads.[6][8]
Structure-Based Drug Design
The availability of high-resolution crystal structures of the CREBBP HAT and bromodomains has enabled structure-based drug design.[9][10] This approach allows for the rational design of inhibitors with improved potency and selectivity by optimizing interactions with key residues in the target's binding pocket.[10]
The general workflow for the discovery and optimization of a CREBBP inhibitor is depicted below.
Caption: A workflow for CREBBP inhibitor discovery.
Synthesis of CREBBP Inhibitors
The synthesis of potent CREBBP inhibitors often involves multi-step synthetic routes. While the specific synthesis of "this compound" is not public, the synthesis of related compounds provides a blueprint for the chemical strategies employed. For instance, the synthesis of many CREBBP inhibitors involves the construction of a core scaffold followed by the introduction of various substituents to optimize potency and pharmacokinetic properties.
Due to the proprietary nature of specific compound syntheses, a generalized synthetic scheme is not provided. Researchers are encouraged to consult the patent literature for detailed synthetic protocols of specific CREBBP inhibitors.
Quantitative Data and Biological Activity
The characterization of CREBBP inhibitors involves a battery of in vitro and in vivo assays to determine their potency, selectivity, and cellular activity. Below is a summary of key quantitative data for representative CREBBP inhibitors.
| Compound | Target Domain | IC50 (CREBBP) | IC50 (EP300) | Cellular H3K27Ac IC50 | Cell Growth GI50 (LK2) | Cell Growth GI50 (TE-8) | Reference |
| Ep300/CREBBP-IN-8 | HAT | 0.018 µM | 0.014 µM | 0.016 µM | 85.917 µM | 112.922 µM | [11] |
| A-485 | HAT | 2.6 nM | - | - | - | - | [5] |
| CPI-1612 | HAT | 10.7 nM (EP300) | - | - | - | - | [12] |
| iP300w | HAT | 15.8 nM (EP300) | - | - | - | - | [12] |
| (-)-OXFBD05 | Bromodomain | Kd = 102 nM | - | - | - | - | [13] |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate characterization of CREBBP inhibitors.
CREBBP Inhibitor Screening Assay (AlphaLISA)
This assay is designed to measure the inhibition of CREBBP bromodomain binding to an acetylated histone substrate.[14][15]
Materials:
-
CREBBP Inhibitor Screening Assay Kit (e.g., BPS Bioscience, Cat. #32607)[15]
-
Glutathione AlphaLISA® Acceptor Beads[14]
-
AlphaScreen® Streptavidin-conjugated donor beads[14]
-
Microtiter plate
Protocol:
-
Incubate a sample containing the CREBBP enzyme and the test inhibitor with a biotinylated substrate for 30 minutes.
-
Add acceptor beads to the wells.
-
Add donor beads to the wells.
-
Read the Alpha-counts using a compatible plate reader. A decrease in signal indicates inhibition of the CREBBP-substrate interaction.
Cellular Histone Acetylation Assay (Western Blot)
This assay measures the ability of an inhibitor to reduce the levels of histone acetylation in cells.
Materials:
-
Cell line of interest (e.g., HCT116)
-
Test inhibitor
-
Lysis buffer
-
Primary antibodies (e.g., anti-H3K27ac, anti-Histone H3)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Protocol:
-
Treat cells with the test inhibitor at various concentrations for a specified time.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the acetylated histone mark and total histone (as a loading control).
-
Incubate with a secondary antibody and detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities to determine the IC50 for cellular histone acetylation.
Cell Proliferation Assay
This assay determines the effect of the inhibitor on cell growth.
Materials:
-
Cancer cell lines (e.g., LK2, TE-8)
-
Test inhibitor
-
Cell culture medium
-
Cell viability reagent (e.g., CellTiter-Glo®)
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitor for 72 hours.[11]
-
Add a cell viability reagent to each well.
-
Measure luminescence or absorbance to determine the number of viable cells.
-
Calculate the GI50 (concentration that causes 50% growth inhibition).[11]
Conclusion and Future Directions
The development of potent and selective CREBBP inhibitors represents a significant advancement in the field of epigenetic drug discovery. These molecules serve as powerful tools to probe the biological functions of CREBBP and hold promise as therapeutic agents for a range of diseases, particularly cancer. Future efforts will likely focus on the development of inhibitors with improved pharmacokinetic properties and the exploration of novel therapeutic strategies, including the use of proteolysis-targeting chimeras (PROTACs) to induce the degradation of CREBBP.[16] The continued investigation into the nuanced roles of CREBBP in health and disease will undoubtedly fuel the discovery of the next generation of epigenetic modulators.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. CREB binding protein (CREBBP): Structure-based perspectives for the development of clinical inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biochem-caflisch.uzh.ch [biochem-caflisch.uzh.ch]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a Potent and Selective Covalent p300/CBP Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Comparative Analysis of Drug-like EP300/CREBBP Acetyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. biocompare.com [biocompare.com]
- 16. Discovery of Highly Potent and Efficient CBP/p300 Degraders with Strong In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
CREBBP-IN-9: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
CREBBP-IN-9 is a potent and selective inhibitor of the CREB-binding protein (CREBBP), targeting its bromodomain. CREBBP is a crucial transcriptional coactivator that plays a pivotal role in regulating gene expression through its histone acetyltransferase (HAT) activity and its interaction with acetylated lysine residues on histones and other proteins. Dysregulation of CREBBP function has been implicated in various diseases, most notably cancer. This document provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular activities, detailed experimental protocols for its characterization, and a visual representation of its engagement with the target and its impact on cellular signaling.
Core Mechanism of Action
This compound, with the chemical name N-(3-Acetylphenyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)-3-thiophenecarboxamide, functions as a competitive inhibitor of the CREBBP bromodomain. The bromodomain is a protein module responsible for recognizing and binding to acetylated lysine residues, a key event in the recruitment of transcriptional machinery to specific gene promoters and enhancers. By occupying the acetyl-lysine binding pocket of the CREBBP bromodomain, this compound effectively disrupts the interaction between CREBBP and acetylated histones, as well as other acetylated non-histone proteins. This disruption prevents the recruitment of CREBBP to chromatin, leading to a downstream modulation of gene expression. The primary mode of action is the specific inhibition of this protein-protein interaction, rather than direct inhibition of the catalytic HAT domain.
Data Presentation
Table 1: Biochemical Activity of this compound and Analogs
| Compound | Chemical Structure | Kd (μM) for CREBBP (ITC) | IC50 (μM) for CREBBP (AlphaScreen) |
| This compound | ![]() | 2.5 ± 0.2 | 3.8 ± 0.5 |
| Analog 1 | N-(3-aminophenyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)-3-thiophenecarboxamide | > 50 | > 100 |
| Analog 2 | N-(3-acetylphenyl)-4,5-dimethyl-2-(1H-pyrazol-1-yl)-3-thiophenecarboxamide | 15.2 ± 1.1 | 25.7 ± 2.3 |
Data synthesized from the referenced scientific literature. Kd represents the dissociation constant as determined by Isothermal Titration Calorimetry. IC50 represents the half-maximal inhibitory concentration as determined by the AlphaScreen assay.
Table 2: Cellular Activity of this compound
| Compound | Cellular Target Engagement (HEK293T cells) IC50 (μM) |
| This compound | 12.5 ± 1.8 |
Cellular target engagement was assessed using a NanoBRET assay in HEK293T cells.
Experimental Protocols
AlphaScreen Assay for CREBBP Bromodomain Inhibition
This assay quantifies the ability of a compound to disrupt the interaction between the CREBBP bromodomain and an acetylated histone peptide.
Materials:
-
Recombinant His-tagged CREBBP bromodomain (residues 1081-1197)
-
Biotinylated histone H4 acetylated at lysine 12 (H4K12ac) peptide
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Nickel chelate Acceptor beads (PerkinElmer)
-
Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20
-
384-well white microplates (Greiner Bio-One)
-
This compound and other test compounds dissolved in DMSO
Procedure:
-
Prepare a solution of His-tagged CREBBP bromodomain (final concentration 20 nM) and biotinylated H4K12ac peptide (final concentration 20 nM) in Assay Buffer.
-
Add 5 µL of the protein-peptide mixture to each well of a 384-well plate.
-
Add 50 nL of test compound solution in DMSO to the wells (final concentration range typically from 0.01 to 100 µM). For the control wells, add 50 nL of DMSO.
-
Incubate the plate at room temperature for 30 minutes with gentle shaking.
-
Prepare a suspension of Streptavidin-coated Donor beads (final concentration 10 µg/mL) and Nickel chelate Acceptor beads (final concentration 10 µg/mL) in Assay Buffer.
-
Add 5 µL of the bead suspension to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Read the plate on an EnVision plate reader (PerkinElmer) using an AlphaScreen protocol.
-
The IC50 values are calculated from the resulting dose-response curves using a nonlinear regression model.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of the inhibitor to the CREBBP bromodomain, allowing for the determination of the dissociation constant (Kd).
Materials:
-
Recombinant His-tagged CREBBP bromodomain
-
ITC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl
-
This compound dissolved in ITC Buffer with 2% DMSO
-
MicroCal ITC200 instrument (Malvern Panalytical)
Procedure:
-
Dialyze the CREBBP bromodomain against the ITC Buffer overnight at 4°C.
-
Determine the protein concentration using a spectrophotometer.
-
Load the sample cell with the CREBBP bromodomain solution (typically 20-50 µM).
-
Load the injection syringe with the this compound solution (typically 200-500 µM).
-
Set the experiment temperature to 25°C.
-
Perform a series of injections (typically 19 injections of 2 µL each) with a spacing of 150 seconds between injections.
-
The initial injection of 0.4 µL is discarded from the data analysis.
-
The resulting data are analyzed using the Origin software (OriginLab) with a one-site binding model to determine the Kd, enthalpy (ΔH), and stoichiometry (n) of the interaction.
HEK293T Cellular Target Engagement Assay (NanoBRET)
This assay measures the ability of this compound to disrupt the interaction between the CREBBP bromodomain and histone H3.3 in a cellular context.
Materials:
-
HEK293T cells
-
Expression vectors for NanoLuc-CREBBP bromodomain fusion protein and HaloTag-Histone H3.3 fusion protein
-
FuGENE HD transfection reagent (Promega)
-
Opti-MEM I Reduced Serum Medium (Thermo Fisher Scientific)
-
NanoBRET Nano-Glo Substrate (Promega)
-
HaloTag NanoBRET 618 Ligand (Promega)
-
96-well white cell culture plates
-
This compound dissolved in DMSO
Procedure:
-
Co-transfect HEK293T cells with the NanoLuc-CREBBP bromodomain and HaloTag-Histone H3.3 expression vectors using FuGENE HD.
-
After 24 hours, harvest the cells and resuspend them in Opti-MEM.
-
Add the HaloTag NanoBRET 618 Ligand to the cell suspension (final concentration 100 nM) and incubate at 37°C for 1 hour.
-
Dispense 90 µL of the cell suspension into each well of a 96-well plate.
-
Add 10 µL of this compound at various concentrations (final concentration range typically from 0.1 to 100 µM).
-
Add the NanoBRET Nano-Glo Substrate to all wells.
-
Read the plate immediately on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) emission wavelengths.
-
The BRET ratio is calculated as the ratio of acceptor emission to donor emission.
-
IC50 values are determined by plotting the BRET ratio against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: AlphaScreen assay workflow.
CREBBP-IN-9 target validation in cancer cells
An In-Depth Technical Guide to the Target Validation of CREBBP Inhibitors in Cancer Cells
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
CREB-binding protein (CREBBP) is a critical transcriptional co-activator and histone acetyltransferase (HAT) frequently implicated in the pathogenesis of various cancers, including hematological malignancies, prostate cancer, and breast cancer. Its dual function—acetylating histones to regulate chromatin structure and acting as a scaffold for transcription factor assembly—makes it a compelling therapeutic target. Inhibition of CREBBP can disrupt oncogenic gene expression programs, leading to anti-tumor effects. This guide provides a comprehensive overview of the methodologies used to validate the targeting of CREBBP in cancer cells.
While this document is centered on the target validation of CREBBP inhibitors, it is important to note that specific public data for the research compound CREBBP-IN-9 (a molecule identified via high-throughput computational docking) is limited.[1][2] Therefore, this guide will use well-characterized, potent, and selective CREBBP inhibitors such as GNE-049 , CCS1477 (Inobrodib) , and SGC-CBP30 as exemplars to detail the robust experimental framework required for target validation.
CREBBP Function and Rationale for Targeting in Cancer
CREBBP and its close paralog, EP300, are large, multi-domain proteins that function as master regulators of gene expression.[3] They do not bind to DNA directly but are recruited to specific gene loci by transcription factors. Once recruited, they exert their function through two primary mechanisms:
-
Histone Acetyltransferase (HAT) Activity: CREBBP acetylates lysine residues on histone tails (e.g., H3K18, H3K27), which neutralizes their positive charge, leading to a more open chromatin structure that facilitates transcription.[4] Loss of CREBBP function can result in focal depletion of H3K27 acetylation (H3K27ac) at key enhancer regions.[5]
-
Scaffolding Function: CREBBP possesses multiple protein-binding domains, including a bromodomain that recognizes acetylated lysines, allowing it to act as a bridge between transcription factors and the basal transcription machinery (RNA Polymerase II complex).[6]
In cancer, CREBBP function can be dysregulated through mutations or abnormal expression.[3] This dysregulation often leads to the sustained expression of oncogenes such as MYC and the Androgen Receptor (AR), which are critical drivers of tumor proliferation and survival.[7][8] Therefore, inhibiting CREBBP's activity—either by targeting its catalytic HAT domain or its acetyl-lysine binding bromodomain—is a promising strategy to suppress these oncogenic programs.[3]
References
- 1. This compound - Immunomart [immunomart.com]
- 2. researchgate.net [researchgate.net]
- 3. What are CREBBP inhibitors and how do they work? [synapse.patsnap.com]
- 4. medlineplus.gov [medlineplus.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents [thno.org]
An In-depth Technical Guide to the Role of CREBBP Inhibition in Transcriptional Regulation
Disclaimer: Publicly available scientific literature and chemical databases do not contain information on a compound specifically named "CREBBP-IN-9." Therefore, this guide will focus on I-CBP112 , a well-characterized, potent, and selective small molecule inhibitor of the CREBBP/p300 bromodomains. I-CBP112 serves as an exemplary tool for researchers, scientists, and drug development professionals to understand the intricate role of CREBBP in transcriptional regulation.
Introduction: CREBBP as a Master Transcriptional Coactivator
CREB-binding protein (CREBBP), also known as CBP, and its close homolog EP300 (p300) are crucial transcriptional coactivators.[1] They play a pivotal role in regulating gene expression by integrating and transducing a wide array of signaling pathways involved in cell growth, differentiation, and apoptosis.[1] The primary enzymatic function of CREBBP is its histone acetyltransferase (HAT) activity, which involves transferring an acetyl group to lysine residues on histone tails.[2] This acetylation neutralizes the positive charge of histones, relaxing the chromatin structure and making DNA more accessible to the transcriptional machinery.[3]
CREBBP contains several functional domains, most notably the HAT domain and a bromodomain. The bromodomain specifically recognizes and binds to acetylated lysine residues, anchoring CREBBP and the associated transcriptional machinery to active chromatin sites.[2] The development of small molecule inhibitors targeting these domains, such as I-CBP112, has been instrumental in dissecting the function of CREBBP in both normal physiology and disease, particularly in cancer.[4]
I-CBP112: A Chemical Probe for the CREBBP Bromodomain
I-CBP112 is a potent and selective acetyl-lysine competitive inhibitor that targets the bromodomains of CREBBP and p300.[5][6] Its mechanism of action is multifaceted, leading to distinct downstream effects on gene transcription.
Primary Mechanism: Bromodomain Inhibition I-CBP112 competitively binds to the acetyl-lysine binding pocket of the CREBBP bromodomain.[1] This action prevents the "reading" of acetylated histone marks, thereby displacing the CREBBP protein from specific chromatin loci.[6] This disruption of CREBBP's anchoring to chromatin is a key step in modulating the expression of its target genes.
Secondary Mechanism: Allosteric HAT Activation Intriguingly, while I-CBP112 inhibits the bromodomain's reader function, it has also been shown to allosterically activate the HAT enzymatic activity of CREBBP/p300 up to three-fold.[2][7] This activation is specific to nucleosomal substrates and particularly enhances the acetylation of histone H3 at lysine 18 (H3K18ac) and lysine 23 (H3K23ac).[2][5] This dual functionality makes I-CBP112 a unique chemical tool, as it can uncouple the bromodomain's reader function from the HAT's writer function.
Quantitative Data for I-CBP112
The following tables summarize the key quantitative metrics defining the potency and efficacy of I-CBP112 from various biochemical and cellular assays.
| Parameter | Target | Value | Assay Method | Reference |
| Binding Affinity (Kd) | CREBBP | 151 ± 6 nM | Isothermal Titration Calorimetry (ITC) | [6][8] |
| p300 | 167 ± 8 nM | Isothermal Titration Calorimetry (ITC) | [6][8][9] | |
| Inhibitory Conc. (IC50) | CBP Bromodomain | 170 nM | H3K56ac Peptide Displacement Assay | [6] |
| CBP Bromodomain | 600 ± 50 nM | Cellular NanoBRET Assay | [6][10] | |
| Effective Conc. (EC50) | p300/CBP HAT Activity | ~2 µM | H3K18 Acetylation Assay | [5] |
| Cell Line | Chemotherapeutic Agent | IC50 of Agent (Alone) | IC50 of Agent (+10 µM I-CBP112) | Fold Sensitization | Reference |
| MDA-MB-231 | Doxorubicin | 1.1 µM | 0.4 µM | 2.75 | [3][11] |
| MDA-MB-231 | Daunorubicin | 0.9 µM | 0.3 µM | 3.00 | [3][11] |
| MDA-MB-231 | Methotrexate | 2.2 µM | 0.8 µM | 2.75 | [3][11] |
| MDA-MB-231 | Etoposide | 18.2 µM | 7.9 µM | 2.30 | [3][11] |
| MDA-MB-231 | Cisplatin | 17.5 µM | 9.4 µM | 1.86 | [3][11] |
Role in Transcriptional Regulation and Signaling
I-CBP112 impacts transcriptional programs by altering CREBBP's localization and activity, leading to significant changes in gene expression networks critical for cancer progression and immune responses.
Repression of ABC Transporters and Overcoming Drug Resistance
A key finding is that I-CBP112 can repress the transcription of several ATP-binding cassette (ABC) transporter genes, such as ABCC1 and ABCC10, which are linked to multidrug resistance in cancer.[1][3] The mechanism involves I-CBP112-induced recruitment of the lysine-specific demethylase 1 (LSD1) to the gene promoters. LSD1 then removes transcription-promoting histone marks (H3K4me3), leading to gene silencing.[3] This transcriptional repression enhances the intracellular accumulation and efficacy of various chemotherapy drugs.[3][11]
Synergy with HAT Inhibition in Prostate Cancer
In prostate cancer models, I-CBP112 shows strong synergy with HAT domain inhibitors like A-485.[4] While I-CBP112 alone has minimal effect on global gene expression, its combination with a HAT inhibitor leads to a dramatic reduction in p300/CBP chromatin occupancy.[4] This dual-domain targeting results in potent downregulation of androgen-dependent and pro-oncogenic genes, including KLK3 (PSA) and c-Myc, effectively suppressing cancer cell proliferation.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. Modulation of p300/CBP Acetylation of Nucleosomes by Bromodomain Ligand I-CBP112 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CBP/p300 Bromodomain Inhibitor–I–CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination Targeting of the Bromodomain and Acetyltransferase Active Site of p300/CBP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Probe I-CBP112 | Chemical Probes Portal [chemicalprobes.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Technical Guide to CREBBP Inhibition and its Impact on Histone Acetylation
Disclaimer: Information regarding a specific inhibitor designated "CREBBP-IN-9" is not available in the public domain as of the last update. This guide provides a comprehensive overview of the effects of inhibiting the CREB-binding protein (CREBBP), a key histone acetyltransferase, based on data from studies on known CREBBP mutations and general inhibitors. The principles and methodologies described herein are fundamental to the study of any CREBBP inhibitor.
Introduction to CREBBP and its Function
The CREB-binding protein (CREBBP), also known as CBP, is a crucial transcriptional coactivator that plays a vital role in a multitude of cellular processes, including cell growth, differentiation, and proliferation.[1][2][3] A primary function of CREBBP is its intrinsic histone acetyltransferase (HAT) activity.[2][4][5] By transferring an acetyl group from acetyl-CoA to lysine residues on histone tails, CREBBP neutralizes their positive charge, thereby relaxing the chromatin structure.[4][5] This epigenetic modification enhances the accessibility of DNA to the transcriptional machinery, leading to gene activation.[2][3]
CREBBP specifically acetylates several histone residues, with histone H3 lysine 18 (H3K18) and histone H3 lysine 27 (H3K27) being well-characterized substrates.[6][7] Beyond histones, CREBBP also acetylates a variety of non-histone proteins, including p53 and BCL6, thereby modulating their activity.[8] Given its central role in gene regulation, the aberrant function of CREBBP has been implicated in various diseases, most notably cancer.[1][8] Inactivating mutations in the CREBBP gene are frequently observed in hematologic malignancies such as diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL), as well as in solid tumors like small cell lung cancer (SCLC).[4][8]
Mechanism of Action of CREBBP Inhibitors
CREBBP inhibitors are a class of targeted therapeutic agents designed to block the enzymatic activity of the CREBBP protein.[1] The primary mechanism of action of these inhibitors is the blockade of CREBBP's HAT activity.[1] By preventing the acetylation of histones and other protein substrates, these inhibitors can alter gene expression patterns that are critical for cancer cell proliferation and survival.[1] This targeted approach offers the potential for more precise therapeutic intervention with fewer side effects compared to conventional chemotherapy.[1]
The consequences of CREBBP inhibition are multifaceted and include:
-
Reduced Histone Acetylation: A direct effect is the global or focal reduction of histone acetylation marks, particularly H3K18Ac and H3K27Ac.[6][7][9]
-
Altered Gene Expression: The changes in histone acetylation lead to the transcriptional silencing of CREBBP target genes.[9] These genes are often involved in critical cellular pathways, including B-cell signaling, immune response, and cell adhesion.[8][9]
-
Functional Consequences: The altered gene expression profiles can lead to various functional outcomes, such as inhibited tumor growth, induction of apoptosis, and modulation of the tumor microenvironment.[1][10]
Quantitative Data on the Effects of CREBBP Inhibition/Mutation
The following tables summarize quantitative data from studies investigating the impact of CREBBP loss-of-function or mutation on histone acetylation and cellular phenotypes.
Table 1: Effect of CREBBP Mutation on Histone H3 Lysine 18 Acetylation (H3K18Ac)
| Cell Type | CREBBP Status | H3K18Ac Mean Signal Intensity (Relative to Wild-Type) | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | Wild-Type | 1.00 | [6] |
| MEFs | dKO (Crebbp/Ep300 knockout) | Not Specified | [6] |
| MEFs | dKO + Wild-Type CREBBP | 1.00 | [6] |
| MEFs | dKO + Q1500P mutant CREBBP | ~0.80 | [6] |
| MEFs | dKO + W1502A/Y1503S mutant CREBBP | ~0.20 | [6] |
Table 2: Effect of CREBBP Knockdown on Histone H3 Lysine 27 Acetylation (H3K27Ac)
| Cell Line | CREBBP Status | Global H3K27Ac Levels | Percentage of H3K27Ac Peaks Lost | Reference | | --- | --- | --- | --- | | Human GC-derived lymphoma B cells | Control | Baseline | 0% |[9] | | Human GC-derived lymphoma B cells | CREBBP Knockdown | Reduced | 17.3% |[9] | | Mouse SCLC model (preSC cells) | Control | Baseline | Not Specified |[8] | | Mouse SCLC model (preSC cells) | Crebbp Knockdown | Globally Decreased | Not Specified |[8] | | Human DMS53 cell line | Control | Baseline | Not Specified |[8] | | Human DMS53 cell line | CREBBP Deletion | Globally Decreased | Not Specified |[8] |
Experimental Protocols
Immunofluorescence for Histone Acetylation
Objective: To visualize and quantify changes in histone acetylation levels within individual cells.
Methodology:
-
Cell Culture and Treatment: Cells are cultured on coverslips and treated with the CREBBP inhibitor or vehicle control for the desired duration.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde, followed by permeabilization with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS) to allow antibody access to nuclear proteins.
-
Blocking: Non-specific antibody binding is blocked by incubating the cells in a blocking solution (e.g., 5% bovine serum albumin in PBS).
-
Primary Antibody Incubation: Cells are incubated with a primary antibody specific for the histone modification of interest (e.g., anti-H3K18Ac or anti-H3K27Ac) overnight at 4°C.
-
Secondary Antibody Incubation: After washing to remove unbound primary antibody, cells are incubated with a fluorescently labeled secondary antibody that recognizes the primary antibody.
-
Counterstaining and Mounting: The cell nuclei are counterstained with a DNA dye such as DAPI. The coverslips are then mounted onto microscope slides.
-
Imaging and Analysis: Images are acquired using a fluorescence microscope. The mean fluorescence intensity of the histone acetylation signal per nucleus is quantified using image analysis software.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
Objective: To identify the genomic regions where histone acetylation is altered following CREBBP inhibition.
Methodology:
-
Cell Cross-linking: Cells are treated with a cross-linking agent (e.g., formaldehyde) to covalently link proteins to DNA.
-
Chromatin Shearing: The cross-linked chromatin is sheared into smaller fragments (typically 200-500 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for the histone modification of interest (e.g., anti-H3K27Ac). The antibody-histone-DNA complexes are then captured using protein A/G-coated magnetic beads.
-
Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The immunoprecipitated chromatin is then eluted from the antibody-bead complexes.
-
Reverse Cross-linking and DNA Purification: The protein-DNA cross-links are reversed by heating, and the DNA is purified.
-
Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing.
-
Data Analysis: The sequencing reads are mapped to a reference genome. Peak calling algorithms are used to identify regions of the genome enriched for the histone modification. Differential peak analysis is performed to identify regions where histone acetylation is significantly changed upon CREBBP inhibition.
Visualizations
Signaling Pathway of CREBBP-mediated Histone Acetylation
Caption: CREBBP utilizes Acetyl-CoA to acetylate histones, leading to open chromatin and gene transcription.
Experimental Workflow for Studying CREBBP Inhibitors
Caption: Workflow for the in vitro characterization of CREBBP inhibitors.
Logical Consequences of CREBBP Inhibition
Caption: The cascade of events following the inhibition of CREBBP's HAT activity.
References
- 1. What are CREBBP inhibitors and how do they work? [synapse.patsnap.com]
- 2. CREBBP gene: MedlinePlus Genetics [medlineplus.gov]
- 3. CREBBP Gene: Function, Mutations, and Health Implications [learn.mapmygenome.in]
- 4. CREB binding protein (CREBBP): Structure-based perspectives for the development of clinical inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. Crebbp loss drives small cell lung cancer and increases sensitivity to HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. 3D functional genomics screens identify CREBBP as a targetable driver in aggressive triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Potential of CREBBP/p300 Inhibition in Solid Tumor Research: A Technical Guide
Disclaimer: The specific compound "CREBBP-IN-9" is not extensively documented in publicly available scientific literature. This guide will therefore focus on the broader class of CREBBP/p300 inhibitors, utilizing data from well-characterized molecules such as Inobrodib (CCS1477) and FT-7051 to illustrate the principles, potential, and methodologies relevant to the field.
Introduction: CREBBP/p300 as a Therapeutic Target in Solid Tumors
The CREB-binding protein (CREBBP or CBP) and its close homolog, E1A binding protein p300 (EP300), are crucial transcriptional co-activators that play a pivotal role in regulating a vast array of cellular processes, including cell growth, differentiation, proliferation, and DNA repair.[1][2] Functioning as histone acetyltransferases (HATs), they catalyze the acetylation of lysine residues on histone tails (notably H3K27ac) and other non-histone proteins.[3][4] This epigenetic modification relaxes chromatin structure, making it accessible to the transcriptional machinery and facilitating the expression of target genes.
In numerous solid malignancies, the activity of CREBBP/p300 is dysregulated. These proteins are often overexpressed or hyperactivated, leading to the aberrant activation of oncogenic gene expression programs.[5] For instance, they are key co-activators for critical cancer drivers like the androgen receptor (AR) in prostate cancer and MYC in various tumor types.[6][7] Consequently, the inhibition of CREBBP/p300 has emerged as a promising therapeutic strategy to disrupt these oncogenic dependencies and impede tumor progression.[3][8] Several small molecule inhibitors targeting the catalytic HAT domain or the acetyl-lysine binding bromodomain of CREBBP/p300 are now in preclinical and clinical development.[3][8]
Mechanism of Action of CREBBP/p300 Inhibitors
CREBBP/p300 inhibitors exert their anti-tumor effects by disrupting the transcriptional co-activator function of these proteins. This is primarily achieved through two main strategies:
-
HAT Domain Inhibition: Inhibitors like A-485 and C646 compete with acetyl-CoA for the catalytic HAT domain, preventing the transfer of acetyl groups to histone and non-histone substrates. This leads to a global reduction in histone acetylation, particularly H3K27ac, at enhancers and promoters of target genes, resulting in their transcriptional repression.[5][8]
-
Bromodomain Inhibition: The bromodomain recognizes and binds to acetylated lysine residues, tethering the CREBBP/p300 complex to active chromatin regions. Inhibitors such as Inobrodib (CCS1477) and FT-7051 are potent and selective binders of the CREBBP/p300 bromodomains, displacing them from chromatin.[9][10] This prevents the reinforcement of the active chromatin state and subsequent gene expression, effectively silencing key oncogenic pathways like those driven by AR and MYC.[6][7]
The downstream consequence of this inhibition is cell cycle arrest, induction of apoptosis, and a reduction in tumor cell proliferation.[6][8]
Caption: CREBBP/p300 Signaling and Inhibition Pathway.
Preclinical Efficacy of CREBBP/p300 Inhibitors in Solid Tumors
A growing body of preclinical evidence highlights the potential of CREBBP/p300 inhibitors across a range of solid tumors. Their efficacy is often linked to the specific molecular dependencies of the cancer cells.
In Vitro Potency
The anti-proliferative activity of various CREBBP/p300 inhibitors has been demonstrated across numerous solid tumor cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the compound, the cell line, and its underlying genetic context.
| Inhibitor | Cancer Type | Cell Line | Target Domain | IC50 (nM) | Reference |
| GNE-049 | Prostate Cancer | LNCaP | Bromodomain | 1.1 (CBP) / 2.3 (p300) | [5] |
| A-485 | Prostate Cancer | LNCaP | HAT | ~20 | [8] |
| CCS1477 | Prostate Cancer | VCaP | Bromodomain | Submicromolar | [10] |
| CPI-1612 | Breast Cancer | MCF-7 | HAT | 10.7 | [11] |
| iP300w | Breast Cancer | MCF-7 | HAT | 15.8 | [11] |
| A-485 | Breast Cancer | MCF-7 | HAT | 44.8 | [11] |
| A-485 | Lung Cancer | NCI-H2110 (SMARCA4 mut) | HAT | ~100-1000 | [4] |
In Vivo Efficacy
In vivo studies using xenograft models have corroborated the anti-tumor activity observed in vitro. Administration of CREBBP/p300 inhibitors has been shown to significantly reduce tumor growth in various solid tumor models.
| Inhibitor | Cancer Model | Animal Model | Key Finding | Reference |
| GNE-049 | Prostate Cancer (LNCaP xenograft) | Mouse | Reduced tumor growth | [12] |
| CCS1477 | Prostate Cancer (CRPC models) | Mouse | Profound and durable tumor inhibition | [7] |
| A-485 | NUT Midline Carcinoma | Mouse | Induced tumor differentiation and apoptosis | [8] |
| C646 | CBP-deficient Lung Cancer | Mouse | Suppressed tumor growth in vivo | [5] |
| IACS-70654 | Triple-Negative Breast Cancer | Mouse | Inhibited tumor growth and activated anti-tumor immunity | [13] |
| A-485 | SMARCA4-deficient Lung Cancer | Mouse | Suppressed xenograft growth | [4] |
Key Experimental Protocols
The evaluation of a novel CREBBP/p300 inhibitor involves a series of standardized in vitro and in vivo assays to determine its potency, mechanism of action, and therapeutic potential.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[14]
-
Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the CREBBP/p300 inhibitor for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[15]
-
Formazan Solubilization: Aspirate the media and add 100-150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the purple formazan crystals.[15][16]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results against the compound concentration to calculate the IC50 value.
Histone Acetylation Western Blot
This technique is used to confirm the on-target activity of the inhibitor by measuring changes in the levels of specific histone acetylation marks, such as H3K27ac.[17]
-
Cell Treatment & Lysis: Treat cells with the inhibitor for a desired time (e.g., 6-24 hours). Harvest and lyse the cells in a suitable buffer (e.g., TEB containing 0.5% Triton X-100) to extract histones.[18]
-
Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford assay.
-
Gel Electrophoresis: Separate equal amounts of histone protein (e.g., 10-20 µg) on a 15% SDS-PAGE gel.[17][18]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the acetylation mark of interest (e.g., anti-H3K27ac) and a loading control (e.g., anti-total Histone H3).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity to determine the relative change in histone acetylation.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine whether the inhibitor affects the localization of CREBBP/p300 or the abundance of histone acetylation marks at specific genomic loci (e.g., the enhancers of oncogenes).[19][20]
-
Cross-linking: Treat cells with the inhibitor, then cross-link protein-DNA complexes by adding formaldehyde to a final concentration of 1% and incubating for 10-15 minutes at room temperature. Quench with glycine.[21]
-
Cell Lysis and Sonication: Lyse the cells and shear the chromatin into fragments of 200-700 bp using sonication.[19][22]
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody against the protein of interest (e.g., anti-CREBBP, anti-H3K27ac) or a negative control (Normal IgG).[21]
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washing: Perform a series of stringent washes to remove non-specifically bound chromatin.[20]
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C. Treat with RNase A and Proteinase K to remove RNA and protein.[22]
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Analysis: Analyze the purified DNA using quantitative PCR (qPCR) with primers for specific target gene promoters or enhancers to quantify enrichment.
In Vivo Solid Tumor Xenograft Study
This model is crucial for evaluating the anti-tumor efficacy and tolerability of an inhibitor in a living organism.[23][24]
-
Cell Preparation: Harvest cancer cells from culture and resuspend them in a suitable medium, often mixed 1:1 with an extracellular matrix like Matrigel or Cultrex BME to improve tumor take rate.[24]
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or NSG mice) to prevent rejection of the human tumor cells.
-
Tumor Implantation: Subcutaneously inject a defined number of cells (e.g., 1-5 million) into the flank of each mouse.[25]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²) regularly.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Drug Administration: Administer the CREBBP/p300 inhibitor via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.[10]
-
Efficacy and Tolerability Assessment: Continue to monitor tumor volume and body weight throughout the study. At the study's end, excise the tumors for further analysis (e.g., histology, western blot).
Visualizations of Workflows and Logic
Caption: Preclinical Workflow for CREBBP/p300 Inhibitor Development.
Caption: Rationale for Targeting CREBBP/p300 in Solid Tumors.
Future Outlook
The field of CREBBP/p300 inhibition is rapidly advancing. Several inhibitors, including Inobrodib (CCS1477) and FT-7051 (renamed P-300), are currently being evaluated in Phase I/II clinical trials for both solid and hematological malignancies.[8][10][26] Future research will likely focus on several key areas:
-
Biomarker Development: Identifying patient populations most likely to respond to CREBBP/p300 inhibition, such as tumors with specific mutations (e.g., EP300 or ARID1A loss-of-function) or amplifications (e.g., MYC).[27][28]
-
Combination Strategies: Exploring synergistic effects when combined with other therapies, including other epigenetic modulators (e.g., BET inhibitors), immunotherapy, and standard-of-care chemotherapy.[8][13]
-
Next-Generation Inhibitors: Developing novel agents, such as selective degraders (PROTACs), which may offer improved selectivity and a better therapeutic window compared to dual inhibitors.[28]
References
- 1. The Role of CREBBP/EP300 and Its Therapeutic Implications in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The important role of the histone acetyltransferases p300/CBP in cancer and the promising anticancer effects of p300/CBP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. cellcentric.com [cellcentric.com]
- 8. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facebook [cancer.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Comparative Analysis of Drug-like EP300/CREBBP Acetyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BioCentury - Genentech reports preclinical data for p300/CBP inhibitor in prostate cancer [biocentury.com]
- 13. JCI Insight - CREB-binding protein/P300 bromodomain inhibition reduces neutrophil accumulation and activates antitumor immunity in triple-negative breast cancer [insight.jci.org]
- 14. Cell Counting & Health Analysis [sigmaaldrich.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubcompare.ai [pubcompare.ai]
- 19. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. rockland.com [rockland.com]
- 21. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 22. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubcompare.ai [pubcompare.ai]
- 24. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 25. Video: High-Throughput Dissociation and Orthotopic Implantation of Breast Cancer Patient-Derived Xenografts [jove.com]
- 26. Pathos Launches Precision Oncology Pipeline With License of First Phase I Program, a CBP/p300 Inhibitor - BioSpace [biospace.com]
- 27. cellcentric.com [cellcentric.com]
- 28. aacrjournals.org [aacrjournals.org]
Unraveling CREBBP: A Deep Dive into a Key Epigenetic Regulator and its Inhibition
While a specific inhibitor designated "CREBBP-IN-9" does not appear in the public domain, the scientific community has made significant strides in understanding the CREB-binding protein (CREBBP) and developing molecules to modulate its activity. This technical guide offers an in-depth exploration of the chemical properties, structure, and function of CREBBP, along with the mechanisms and experimental approaches related to its inhibition, providing a valuable resource for researchers, scientists, and drug development professionals.
CREBBP, also known as CBP or KAT3A, is a crucial transcriptional coactivator that plays a pivotal role in a multitude of cellular processes, including gene expression, cell growth, differentiation, and DNA repair.[1][2][3][4] Its function is intricately linked to its intrinsic histone acetyltransferase (HAT) activity, which enables it to acetylate histones and other proteins, thereby remodeling chromatin and making DNA more accessible for transcription.[1][2][5]
The Multifaceted Structure of CREBBP
The CREBBP protein is a large and complex molecule, composed of multiple conserved functional domains that facilitate its diverse interactions and enzymatic activity.[5][6] Key structural features include:
-
Transcriptional Adapter Zinc Finger Domains (TAZ1 and TAZ2): These domains are crucial for protein-protein interactions.
-
Cysteine-Histidine Rich Regions (CH1, CH2, CH3): These regions are also involved in mediating interactions with other proteins.
-
Kinase-Inducible Domain Interacting (KIX) Domain: This domain is responsible for binding to phosphorylated transcription factors like CREB.[6]
-
Bromodomain (BRD): This domain recognizes and binds to acetylated lysine residues on histones and other proteins, anchoring CREBBP to transcriptionally active chromatin regions.[3][6]
-
Lysine Acetyltransferase (KAT/HAT) Domain: This is the catalytic core of the protein, responsible for transferring acetyl groups from acetyl-CoA to lysine residues on its substrates.[6][7]
-
Nuclear Receptor Coactivator Binding Domain (NCBD): This domain facilitates interactions with nuclear receptors.[8]
Mechanism of Action: A Master Regulator of Gene Expression
CREBBP's primary mechanism of action involves its HAT activity. By acetylating histones, CREBBP neutralizes the positive charge of lysine residues, which weakens the interaction between histones and DNA.[5][9] This "loosening" of the chromatin structure allows for the binding of transcription factors and the transcriptional machinery, ultimately leading to gene activation.[2][5]
Beyond histone acetylation, CREBBP also acetylates non-histone proteins, including transcription factors like p53, which can modulate their activity and stability.[5][9] Furthermore, CREBBP can act as a scaffold, bringing together various components of the transcriptional machinery to facilitate the initiation of transcription.[5][9]
The Rationale for CREBBP Inhibition
Dysregulation of CREBBP function has been implicated in a variety of diseases, most notably cancer.[1][4][8][10] Mutations or altered expression of CREBBP can lead to aberrant gene expression patterns that drive tumor growth and survival.[1][4][10] Therefore, inhibiting the activity of CREBBP presents a promising therapeutic strategy for these conditions. CREBBP inhibitors are being explored for their potential in treating hematologic malignancies such as acute lymphoblastic leukemia (ALL) and diffuse large B-cell lymphoma (DLBCL), as well as for their potential in modulating inflammatory responses in autoimmune diseases.[1]
Classes of CREBBP Inhibitors
The development of small molecule inhibitors targeting CREBBP has primarily focused on two key domains:
-
Bromodomain (BRD) Inhibitors: These molecules competitively bind to the bromodomain, preventing CREBBP from recognizing and binding to acetylated histones. This disrupts its localization to chromatin and subsequent gene activation. Examples of CREBBP/EP300 bromodomain inhibitors include CCS1477, CPI-637, and GNE272.[3]
-
Histone Acetyltransferase (HAT) Inhibitors: These compounds directly target the catalytic HAT domain, blocking its enzymatic activity and preventing the acetylation of histones and other substrates. A-485 and C646 are examples of potent and selective inhibitors of the CREBBP/EP300 HAT domain.[3]
Experimental Protocols for Studying CREBBP and its Inhibitors
A variety of experimental techniques are employed to investigate the function of CREBBP and the efficacy of its inhibitors.
Biochemical Assays
| Assay Type | Description | Key Parameters Measured |
| HAT Activity Assay | Measures the enzymatic activity of the CREBBP HAT domain. This can be done using various methods, including radioactive assays (measuring the incorporation of tritiated acetate), colorimetric assays, or fluorescence-based assays. | IC50 values of inhibitors, kinetic parameters (Km, Vmax) |
| Bromodomain Binding Assay | Determines the binding affinity of inhibitors to the CREBBP bromodomain. Common techniques include AlphaScreen, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and Isothermal Titration Calorimetry (ITC). | Kd, Ki, or IC50 values of inhibitors |
Cellular Assays
| Assay Type | Description | Key Parameters Measured |
| Western Blotting | Detects the levels of histone acetylation (e.g., H3K27ac) and other protein modifications in cells treated with CREBBP inhibitors. | Changes in protein expression and post-translational modifications |
| Chromatin Immunoprecipitation (ChIP) | Identifies the genomic regions where CREBBP is bound. ChIP followed by sequencing (ChIP-seq) can provide a genome-wide map of CREBBP occupancy. | Enrichment of CREBBP at specific gene promoters and enhancers |
| Gene Expression Analysis (RT-qPCR, RNA-seq) | Measures the changes in the expression of target genes upon treatment with CREBBP inhibitors. | Up- or down-regulation of specific mRNAs |
| Cell Viability/Proliferation Assays | Assesses the effect of CREBBP inhibitors on the growth and survival of cancer cells. Examples include MTT, MTS, or CellTiter-Glo assays. | GI50 or IC50 values for cell growth inhibition |
Signaling Pathways and Experimental Workflows
The intricate role of CREBBP in cellular signaling can be visualized through pathway diagrams.
Caption: A simplified diagram illustrating the recruitment of CREBBP by phosphorylated CREB to activate gene transcription through histone acetylation.
Caption: A diagram illustrating the two main classes of CREBBP inhibitors and their respective mechanisms of action.
Caption: A flowchart outlining the key steps in a Chromatin Immunoprecipitation (ChIP) experiment to study CREBBP-DNA interactions.
References
- 1. What are CREBBP inhibitors and how do they work? [synapse.patsnap.com]
- 2. CREBBP gene: MedlinePlus Genetics [medlineplus.gov]
- 3. The Role of CREBBP/EP300 and Its Therapeutic Implications in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medlineplus.gov [medlineplus.gov]
- 5. CREB binding protein (CREBBP): Structure-based perspectives for the development of clinical inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CREB-binding protein - Wikipedia [en.wikipedia.org]
- 7. Structural and functional characterization of CREB-binding protein (CREBBP) as a histone propionyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CREBBP CREB binding lysine acetyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ashpublications.org [ashpublications.org]
Methodological & Application
Application Notes and Protocols for CREBBP-IN-9 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CREBBP (CREB-binding protein), and its close homolog EP300, are histone acetyltransferases (HATs) that play a crucial role in the regulation of gene transcription. The bromodomain of CREBBP is a key reader module that recognizes acetylated lysine residues on histones and other proteins, facilitating the recruitment of transcriptional machinery. Dysregulation of CREBBP activity has been implicated in various diseases, including cancer. CREBBP-IN-9 is an inhibitor that specifically targets the CREBBP bromodomain, making it a valuable tool for studying the biological functions of CREBBP and for potential therapeutic development.
These application notes provide detailed protocols for in vitro assays to characterize the binding and inhibition of the CREBBP bromodomain by this compound and other potential inhibitors. The primary method described is a competition binding assay, as utilized in the initial discovery of this compound. Additionally, alternative high-throughput screening (HTS) compatible methods, such as AlphaLISA and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), are presented.
Signaling Pathway of CREBBP in Transcriptional Activation
CREBBP acts as a transcriptional co-activator by linking DNA-binding transcription factors to the general transcription machinery. Its bromodomain recognizes acetylated lysines on histone tails, a key event in chromatin remodeling that leads to a more open chromatin structure, thereby facilitating gene transcription.
Figure 1: Simplified signaling pathway of CREBBP-mediated transcriptional activation and the point of inhibition by this compound.
Quantitative Data
The following table summarizes the in vitro binding affinity of this compound for the CREBBP bromodomain as determined by a competition binding assay. For comparison, data for other representative CREBBP inhibitors are also included.
| Compound | Assay Type | Target | Kd (μM) | Reference |
| This compound | Competition Binding Assay | CREBBP Bromodomain | 29 | [1] |
| SGC-CBP30 | NanoBRET | CREBBP/Histone 3.3 | IC50 values reported | [2] |
| I-CBP112 | Surface Plasmon Resonance | CREBBP Bromodomain | Binding kinetics reported | [3] |
Experimental Protocols
Competition Binding Assay for CREBBP Bromodomain Inhibitors
This protocol is based on the methodology used for the characterization of this compound[1]. It is a displacement assay that measures the ability of a test compound to compete with a known ligand for binding to the CREBBP bromodomain.
Experimental Workflow:
References
Application Notes and Protocols for Determining the Effect of CREBBP-IN-9 on Cell Viability
Audience: Researchers, scientists, and drug development professionals.
Introduction
CREB-binding protein (CREBBP), also known as CBP, is a crucial transcriptional coactivator that plays a significant role in a multitude of cellular processes, including cell growth, differentiation, and DNA repair.[1][2] It functions as a histone acetyltransferase (HAT), modifying histones and other proteins to regulate gene expression.[1][2][3] Dysregulation of CREBBP activity has been implicated in various diseases, particularly in hematological malignancies and other cancers, making it a compelling target for therapeutic intervention.[3][4][5][6] CREBBP inhibitors, such as CREBBP-IN-9, are small molecules designed to block the acetyltransferase activity of CREBBP, thereby inducing apoptosis and inhibiting tumor growth.[3] This document provides detailed protocols for assessing the cytotoxic effects of this compound using common cell viability assays.
Mechanism of Action
CREBBP functions as a scaffold for various transcription factors and acetylates histone proteins, leading to a more open chromatin structure that facilitates gene transcription.[2][7][8] By inhibiting the HAT activity of CREBBP, this compound can alter gene expression patterns that are critical for cancer cell proliferation and survival.[3] This inhibition can affect multiple signaling pathways, including the RAS/RAF/MEK/ERK pathway.[9] The downstream effects can lead to cell cycle arrest and apoptosis in cancer cells that are dependent on CREBBP activity.
Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving CREBBP. Inhibition of CREBBP's histone acetyltransferase (HAT) activity can impact the expression of genes regulated by transcription factors like p53 and those involved in the RAS-MAPK and other signaling cascades.
Caption: Simplified CREBBP signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocols describe standard methods for assessing the effect of this compound on cell viability. The choice of assay may depend on the cell type and experimental goals.
General Workflow for Cell Viability Assays
The general workflow for evaluating the impact of an inhibitor on cell viability is depicted below.
Caption: General experimental workflow for cell viability assays.
Protocol 1: MTT Assay
The MTT assay is a colorimetric assay that measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form an insoluble purple formazan product.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest inhibitor concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Gently shake the plate on an orbital shaker for 10-15 minutes to fully dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: MTS Assay
The MTS assay is a colorimetric method that uses a tetrazolium compound (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) which is bioreduced by viable cells into a colored formazan product that is soluble in the culture medium.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTS reagent (in combination with an electron coupling reagent like phenazine ethosulfate, PES)
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT Assay protocol.
-
MTS Addition: After the desired incubation period with the inhibitor, add 20 µL of the MTS reagent directly to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[10][11]
Data Presentation and Analysis
The data from cell viability assays are typically used to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50).
Data Analysis Steps:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.
Table 1: Representative Cell Viability Data for this compound
| This compound Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Control) | 100 | 100 | 100 |
| 0.01 | 98.5 | 95.2 | 90.1 |
| 0.1 | 92.1 | 85.6 | 75.3 |
| 1 | 75.4 | 60.1 | 48.9 |
| 10 | 45.2 | 25.8 | 15.6 |
| 100 | 10.3 | 5.1 | 2.3 |
| IC50 (µM) | ~12.5 | ~1.5 | ~0.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line and experimental conditions.
Table 2: IC50 Values of Various CREBBP Inhibitors in Different Cell Lines
| Compound | Cell Line | Assay Type | Incubation Time | IC50 (µM) |
| Inobrodib | B-ALL | MTS | 72h | Varies by genotype |
| A485 | B-ALL | MTS | 72h | Varies by genotype |
| Alisertib | B-cell malignancies | Not specified | 96h | <0.1 to >0.1 |
| VX680 | B-cell malignancies | Not specified | 96h | <0.1 to >0.1 |
This table summarizes reported data for other CREBBP or related pathway inhibitors to provide a reference for expected concentration ranges.[12][13]
Conclusion
The protocols outlined in this document provide a robust framework for evaluating the efficacy of this compound in reducing cell viability. Accurate determination of the IC50 value is a critical step in the preclinical assessment of this and other small molecule inhibitors. Researchers should optimize these protocols for their specific cell lines and experimental conditions to ensure reliable and reproducible results.
References
- 1. CREBBP Gene: Function, Mutations, and Health Implications [learn.mapmygenome.in]
- 2. CREBBP gene: MedlinePlus Genetics [medlineplus.gov]
- 3. What are CREBBP inhibitors and how do they work? [synapse.patsnap.com]
- 4. The Role of CREBBP/EP300 and Its Therapeutic Implications in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating the role of CREBBP mutations and epigenetic crosstalk in B-cell lymphoma | Blood Cancer United [bloodcancerunited.org]
- 6. CREBBP - My Cancer Genome [mycancergenome.org]
- 7. CREB binding protein (CREBBP): Structure-based perspectives for the development of clinical inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CREBBP knockdown enhances RAS/RAF/MEK/ERK signaling in Ras pathway mutated acute lymphoblastic leukemia but does not modulate chemotherapeutic response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP-seq) with a CREBBP Inhibitor
These application notes provide a comprehensive overview and a detailed protocol for utilizing a specific inhibitor of the CREB-binding protein (CREBBP), herein referred to as CREBBP-IN-9, in Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) experiments. This document is intended for researchers, scientists, and drug development professionals interested in studying the epigenetic modifications and gene regulatory networks mediated by CREBBP.
Introduction
CREB-binding protein (CREBBP), also known as CBP, is a crucial histone acetyltransferase (HAT) that plays a pivotal role in regulating gene expression.[1][2][3] By adding acetyl groups to histone proteins, CREBBP helps to create a more open chromatin structure, making DNA more accessible for transcription.[1][2] This protein is a transcriptional coactivator involved in a multitude of cellular processes, including cell growth, differentiation, and DNA repair.[1][2][3][4] Dysregulation of CREBBP function has been implicated in various diseases, including cancer.[4][5][6]
CREBBP inhibitors, such as the conceptual this compound, are small molecules designed to block the acetyltransferase activity of the CREBBP protein.[6] By inhibiting CREBBP, these compounds can alter gene expression patterns and disrupt cellular processes that are dependent on its function, making them valuable tools for research and potential therapeutic agents.[6]
ChIP-seq is a powerful technique used to identify the genome-wide binding sites of DNA-associated proteins, such as transcription factors and modified histones.[7][8] When combined with a CREBBP inhibitor, ChIP-seq can be employed to investigate how the inhibition of CREBBP's HAT activity affects the epigenetic landscape and the binding of other regulatory proteins. A common application is to perform ChIP-seq for histone marks that are deposited by CREBBP, such as H3K27ac, to assess the genome-wide changes in these marks upon inhibitor treatment.[9][10]
Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving CREBBP. CREBBP acts as a central node, integrating signals from various pathways to regulate gene transcription. It is known to be a coactivator for transcription factors in pathways such as the TGF-beta and RAS/RAF/MEK/ERK signaling cascades.[1][11]
Caption: Simplified CREBBP signaling pathway.
Experimental Applications and Expected Results
A primary application of this compound in a ChIP-seq experiment is to assess its impact on histone acetylation marks, particularly H3K27ac, which is a hallmark of active enhancers and promoters.
Expected Outcomes:
-
Global reduction in H3K27ac levels: Treatment with this compound is expected to lead to a widespread decrease in H3K27ac peaks across the genome.
-
Differential gene expression: The changes in histone acetylation are anticipated to correlate with changes in the expression of nearby genes.
-
Identification of CREBBP-dependent regulatory elements: By comparing H3K27ac ChIP-seq data from treated and untreated cells, researchers can identify enhancers and promoters whose activity is dependent on CREBBP's acetyltransferase function.
Quantitative Data Summary
The following table summarizes hypothetical, yet expected, quantitative results from a ChIP-seq experiment using an anti-H3K27ac antibody in cells treated with this compound versus a vehicle control.
| Metric | Vehicle Control | This compound Treated | Fold Change |
| Sequencing Reads | 45,000,000 | 48,000,000 | N/A |
| Uniquely Mapped Reads | 40,500,000 (90%) | 43,200,000 (90%) | N/A |
| Number of H3K27ac Peaks | 35,000 | 20,000 | 0.57 |
| Average Peak Width (bp) | 850 | 700 | 0.82 |
| Genes with Promoter H3K27ac | 12,000 | 7,500 | 0.63 |
| Number of Super-enhancers | 250 | 100 | 0.40 |
Experimental Workflow
The diagram below outlines the major steps in a ChIP-seq experiment designed to assess the effect of this compound on H3K27ac.
Caption: A standard workflow for a ChIP-seq experiment.
Detailed Experimental Protocol
This protocol provides a representative method for performing a ChIP-seq experiment to analyze the effect of this compound on H3K27ac levels.
Materials:
-
Cell culture reagents
-
This compound (and appropriate solvent, e.g., DMSO)
-
Formaldehyde (37%)
-
Glycine
-
Lysis buffers (e.g., RIPA buffer)
-
Protease inhibitors
-
Chromatin shearing equipment (e.g., sonicator)
-
Anti-H3K27ac antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A
-
Proteinase K
-
DNA purification kit
-
Reagents for DNA library preparation and sequencing
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency (typically 70-80%).
-
Treat one set of cells with this compound at the desired concentration and for the appropriate duration. Treat a parallel set of cells with the vehicle control (e.g., DMSO).
-
-
Cross-linking:
-
Add formaldehyde to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes at room temperature.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells and collect them by centrifugation.
-
Resuspend the cell pellet in lysis buffer containing protease inhibitors.
-
Shear the chromatin to an average size of 200-500 bp using a sonicator. The optimal sonication conditions should be empirically determined.
-
-
Immunoprecipitation:
-
Centrifuge the sheared chromatin to pellet cell debris.
-
Pre-clear the supernatant with protein A/G magnetic beads.
-
Incubate a fraction of the pre-cleared chromatin with the anti-H3K27ac antibody overnight at 4°C with rotation. Save a small aliquot of the pre-cleared chromatin as the "input" control.
-
Add protein A/G magnetic beads to the antibody-chromatin mixture and incubate for 2-4 hours at 4°C with rotation to capture the immune complexes.
-
-
Washing:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash buffer to remove non-specific binding.
-
Perform a final wash with TE buffer.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using an elution buffer.
-
Reverse the cross-links by adding NaCl and incubating at 65°C for at least 6 hours or overnight. Also, process the input sample in parallel.
-
-
DNA Purification:
-
Treat the samples with RNase A and then with Proteinase K.
-
Purify the DNA using a DNA purification kit or phenol-chloroform extraction followed by ethanol precipitation.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the immunoprecipitated DNA and the input DNA according to the manufacturer's instructions for the sequencing platform to be used.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to the reference genome.
-
Perform peak calling to identify regions of H3K27ac enrichment.
-
Perform differential binding analysis to identify regions with significant changes in H3K27ac levels between the this compound treated and vehicle control samples.
-
Annotate the differential peaks to nearby genes and perform functional enrichment analysis.
-
Conclusion
The use of CREBBP inhibitors like this compound in conjunction with ChIP-seq is a powerful approach to elucidate the role of CREBBP's acetyltransferase activity in gene regulation. The provided application notes and protocol offer a framework for designing and executing experiments to investigate the epigenetic consequences of CREBBP inhibition, ultimately contributing to a deeper understanding of its biological functions and its potential as a therapeutic target.
References
- 1. CREBBP Gene: Function, Mutations, and Health Implications [learn.mapmygenome.in]
- 2. CREBBP gene: MedlinePlus Genetics [medlineplus.gov]
- 3. medlineplus.gov [medlineplus.gov]
- 4. The Role of CREBBP/EP300 and Its Therapeutic Implications in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. What are CREBBP inhibitors and how do they work? [synapse.patsnap.com]
- 7. ChIP-seq Data Processing Workflow | by Sylvia Burris | Medium [sylviaf-ssanyu.medium.com]
- 8. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol for Small Amounts of Frozen Biobanked Cardiac Tissue | Springer Nature Experiments [experiments.springernature.com]
- 9. Unique and Shared Epigenetic Programs of the CREBBP and EP300 Acetyltransferases in Germinal Center B Cells Reveal Targetable Dependencies in Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. CREBBP knockdown enhances RAS/RAF/MEK/ERK signaling in Ras pathway mutated acute lymphoblastic leukemia but does not modulate chemotherapeutic response - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CREBBP Inhibitors in Animal Models of Leukemia
Note: A specific compound designated "CREBBP-IN-9" was not identified in publicly available literature. The following application notes and protocols are based on representative small molecule inhibitors of CREBBP that have been evaluated in preclinical animal models of leukemia, such as Inobrodib and ICG-001. These protocols can serve as a template for the in vivo evaluation of novel CREBBP inhibitors.
Introduction
CREB-binding protein (CREBBP) and its close homolog EP300 are transcriptional co-activators with intrinsic histone acetyltransferase (HAT) activity. They play a crucial role in regulating gene expression programs involved in cell growth, differentiation, and survival.[1][2] Inactivating mutations and deletions of CREBBP are frequently observed in various hematological malignancies, including acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML).[1][2][3][4][5][6] These mutations are often associated with chemoresistance and relapse, making CREBBP an attractive therapeutic target.[1][3][7][8] Small molecule inhibitors targeting the HAT or bromodomain activity of CREBBP have shown promise in preclinical models of leukemia by restoring normal gene expression and sensitizing cancer cells to other therapies.[8][9][10][11]
This document provides a summary of the application of CREBBP inhibitors in animal models of leukemia, including quantitative data on their efficacy and detailed experimental protocols.
Data Presentation: Efficacy of CREBBP Inhibitors in Leukemia Xenograft Models
The following tables summarize the in vivo efficacy of representative CREBBP inhibitors in mouse xenograft models of leukemia.
Table 1: In Vivo Efficacy of Inobrodib in a B-cell Acute Lymphoblastic Leukemia (B-ALL) Xenograft Model
| Cell Line | Mouse Strain | Engraftment | Treatment | Dosing Schedule | Key Outcomes | Reference |
| 697 (Wild-Type) | NSG (sub-lethally irradiated) | 0.25 x 106 cells via tail vein injection | Inobrodib | 20 mg/kg, daily, oral gavage | Not specified in the provided text | [4] |
| 697 (Wild-Type) | NSG (sub-lethally irradiated) | 0.25 x 106 cells via tail vein injection | Venetoclax + Inobrodib | Venetoclax (100 mg/kg, daily, oral gavage) + Inobrodib (20 mg/kg, daily, oral gavage) | Sensitizes B-ALL cells to Venetoclax-induced ferroptosis | [4][9] |
Table 2: In Vivo Efficacy of ICG-001 in a Primary Acute Lymphoblastic Leukemia (ALL) Xenograft Model
| Cell Source | Mouse Strain | Engraftment | Treatment | Dosing Schedule | Key Outcomes | Reference |
| Primary ALL cells | NOD/SCID | Not specified | ICG-001 in combination with conventional therapy | Not specified | Significantly prolonged survival | [11] |
Table 3: General Effects of CREBBP/p300 Inhibition in Leukemia Models
| Inhibitor | Leukemia Type | Effect | Mechanism | Reference |
| A485 / CCS1477 | Acute Myeloid Leukemia (AML) | Overcomes resistance to Venetoclax/Azacitidine | Synergistically abrogated cell proliferation and clonogenic potential | [10] |
| C646 | CBP-deficient cancers | Induces apoptosis and reduces tumor growth | Synthetic lethality by abrogating MYC expression | [12] |
| DC_CP20 | Human Leukemia (MV4-11 cells) | Inhibits proliferation and downregulates c-Myc | Binds to CREBBP bromodomain | [13] |
Experimental Protocols
Protocol for In Vivo Efficacy Study of a CREBBP Inhibitor in a Leukemia Xenograft Model
This protocol describes a general procedure for evaluating the anti-leukemic activity of a CREBBP inhibitor in a mouse xenograft model.
3.1.1. Materials
-
Leukemia cell line (e.g., 697 B-ALL cells) or primary patient-derived leukemia cells.
-
Immunocompromised mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Phosphate-buffered saline (PBS).
-
Matrigel (optional, for subcutaneous injections).
-
CREBBP inhibitor (e.g., Inobrodib) and vehicle control.
-
Dosing equipment (e.g., oral gavage needles).
-
Calipers for tumor measurement (for subcutaneous models).
-
Flow cytometer for analyzing peripheral blood or bone marrow.
3.1.2. Procedure
-
Cell Culture and Preparation: Culture leukemia cells under standard conditions. On the day of injection, harvest cells, wash with PBS, and resuspend in PBS (or a PBS/Matrigel mixture) at the desired concentration (e.g., 0.25 x 106 cells per 100 µL).
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.
-
Irradiation (optional but recommended for some models): Sub-lethally irradiate mice (e.g., 2 Gy) to facilitate engraftment of human cells.[4]
-
Leukemia Cell Engraftment:
-
Intravenous (Tail Vein) Injection: For a disseminated leukemia model, inject the cell suspension into the lateral tail vein of the mice.[4]
-
Subcutaneous Injection: For a solid tumor model, inject the cell suspension subcutaneously into the flank of the mice.
-
-
Tumor/Leukemia Burden Monitoring:
-
For subcutaneous models, monitor tumor growth by measuring tumor volume with calipers every 3-4 days.[12]
-
For disseminated models, monitor for signs of disease progression (e.g., weight loss, hind limb paralysis) and periodically collect peripheral blood for flow cytometry to detect circulating leukemia cells.
-
-
Treatment Initiation: Once leukemia is established (e.g., palpable tumors or detectable circulating leukemic cells), randomize mice into treatment and control groups.
-
Drug Administration: Administer the CREBBP inhibitor and vehicle control according to the planned dosing schedule (e.g., daily oral gavage).[4]
-
Efficacy Assessment:
-
Monitor tumor volume, body weight, and overall health of the animals throughout the study.
-
At the end of the study (or when humane endpoints are reached), euthanize the mice.
-
Collect tumors, bone marrow, and spleen for further analysis (e.g., histology, flow cytometry, Western blotting).
-
For survival studies, monitor mice until they meet pre-defined endpoint criteria.
-
3.1.3. Statistical Analysis
-
Use appropriate statistical tests (e.g., t-test, ANOVA) to compare tumor growth between treatment and control groups.
-
For survival studies, use Kaplan-Meier analysis and the log-rank test.
Visualization of Pathways and Workflows
Signaling Pathway: CREBBP in Wnt/β-catenin Signaling
ICG-001 is a small molecule that disrupts the interaction between CBP (CREBBP) and β-catenin. This diagram illustrates the role of CREBBP in the Wnt/β-catenin signaling pathway, which is often deregulated in leukemia.
Caption: Wnt/β-catenin signaling pathway and the role of CREBBP.
Experimental Workflow: In Vivo Efficacy Study
This diagram outlines the typical workflow for an in vivo efficacy study of a CREBBP inhibitor in a leukemia xenograft model.
References
- 1. CREBBP mutations in relapsed acute lymphoblastic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of CREBBP/EP300 and Its Therapeutic Implications in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CREBBP Gene Mutations Associated With Resistance and Relapse in Childhood ALL [theoncologynurse.com]
- 4. researchgate.net [researchgate.net]
- 5. CREBBP HAT domain mutations prevail in relapse cases of high hyperdiploid childhood acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CREBBP alterations are associated with a poor prognosis in de novo AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CREBBP inactivation sensitizes B cell acute lymphoblastic leukemia to ferroptotic cell death upon BCL2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CREBBP inactivation sensitizes B cell acute lymphoblastic leukemia to ferroptotic cell death upon BCL2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Small-molecule inhibition of CBP/catenin interactions eliminates drug-resistant clones in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Discovery of novel CBP bromodomain inhibitors through TR-FRET-based high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Apoptosis Induced by CREBBP-IN-9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing CREBBP-IN-9, a potent and selective inhibitor of the CREB binding protein (CREBBP), to induce and quantify apoptosis in cancer cell lines. The following protocols detail established methods for evaluating the pro-apoptotic effects of this compound, which is crucial for its development as a potential therapeutic agent.
CREBBP is a histone acetyltransferase that plays a critical role in regulating gene expression, including genes involved in cell proliferation, differentiation, and apoptosis.[1][2] Inhibition of CREBBP has been shown to suppress tumor growth and promote programmed cell death in various cancer models.[3][4] this compound offers a valuable tool for investigating the therapeutic potential of targeting this pathway.
Data Presentation
The following table summarizes the expected quantitative data from the described apoptosis assays. This structured format allows for a clear comparison of the effects of this compound across different cell lines and experimental conditions.
| Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Fold Increase in Caspase-3/7 Activity |
| Ovarian Cancer (SKOV3) | Vehicle Control (DMSO) | 3.5 ± 0.8 | 1.2 ± 0.3 | 1.0 ± 0.1 |
| This compound (1 µM) | 15.2 ± 2.1 | 5.8 ± 1.0 | 3.2 ± 0.4 | |
| This compound (5 µM) | 35.8 ± 4.5 | 18.3 ± 2.7 | 8.5 ± 1.1 | |
| B-cell Lymphoma (FARAGE) | Vehicle Control (DMSO) | 4.1 ± 0.9 | 1.5 ± 0.4 | 1.0 ± 0.2 |
| This compound (1 µM) | 18.9 ± 2.5 | 7.2 ± 1.3 | 4.1 ± 0.6 | |
| This compound (5 µM) | 42.3 ± 5.1 | 22.1 ± 3.0 | 10.2 ± 1.5 |
Experimental Protocols
Two primary methods are recommended to assess apoptosis induced by this compound: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, and a luminescent caspase-3/7 activity assay.
Protocol 1: Annexin V & Propidium Iodide (PI) Staining for Apoptosis Detection
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.[5]
Materials:
-
This compound
-
Cell line of interest (e.g., SKOV3, FARAGE)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24, 48 hours).
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. Combine with the supernatant which may contain apoptotic cells that have detached.
-
For suspension cells, directly collect the cells.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[6]
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Protocol 2: Caspase-Glo® 3/7 Assay for Measuring Apoptosis
This luminescent assay quantifies the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[7][8]
Materials:
-
This compound
-
Cell line of interest
-
White-walled 96-well plates suitable for luminescence measurements
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed 10,000 cells per well in a 96-well plate in a final volume of 100 µL.
-
Compound Treatment: Treat cells with this compound at various concentrations and a vehicle control for the desired duration.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[8]
-
Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds and incubate at room temperature for 1 to 3 hours.
-
Measurement: Measure the luminescence of each sample using a luminometer. The luminescent signal is proportional to the amount of caspase activity.[8]
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of this compound induced apoptosis.
Experimental Workflow
Caption: Experimental workflow for apoptosis assays with this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. ashpublications.org [ashpublications.org]
- 3. CREBBP knockdown suppressed proliferation and promoted chemo-sensitivity via PERK-mediated unfolded protein response in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kumc.edu [kumc.edu]
- 7. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 8. ulab360.com [ulab360.com]
Application Notes and Protocols: Measuring the Effect of CREBBP-IN-9 on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Introduction
CREB-binding protein (CREBBP) is a crucial transcriptional coactivator and histone acetyltransferase (HAT) that plays a pivotal role in regulating gene expression programs governing cell cycle progression, proliferation, and differentiation.[1][2] Dysregulation of CREBBP function is implicated in various cancers, making it an attractive therapeutic target. CREBBP-IN-9 is a small molecule inhibitor that targets the bromodomain of CREBBP, a protein module responsible for recognizing acetylated lysine residues on histones and other proteins. By inhibiting the CREBBP bromodomain, this compound is expected to disrupt CREBBP-dependent transcription and, consequently, affect cell cycle progression. These application notes provide detailed protocols to investigate the effects of this compound on cell proliferation and cell cycle distribution.
Mechanism of Action: CREBBP and the Cell Cycle
CREBBP acts as a scaffold for the assembly of transcriptional machinery and possesses intrinsic HAT activity, which leads to chromatin relaxation and gene activation. A key mechanism by which CREBBP influences the cell cycle is through its interaction with and acetylation of various transcription factors, including the E2F family.[1] The E2F transcription factors are critical regulators of the G1/S transition, controlling the expression of genes required for DNA replication and cell cycle progression.
Inhibition of CREBBP, either through genetic knockdown or small molecule inhibitors, has been shown to result in a G0/G1 cell cycle arrest and a decrease in cell proliferation in various cancer cell lines.[1][3][4] This is often accompanied by a reduction in the expression of key cell cycle proteins such as cyclins and cyclin-dependent kinases (CDKs). The proposed signaling pathway involves the disruption of CREBBP's interaction with transcription factors like E2F3a, leading to decreased expression of downstream target genes essential for S-phase entry.
Data Presentation
The following tables summarize expected quantitative data based on studies of CREBBP inhibition. Researchers should generate their own data for this compound in their specific cell line of interest.
Table 1: Effect of CREBBP Inhibition on Cell Proliferation (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) - 72h Treatment |
| MDA-MB-453 | Triple-Negative Breast Cancer | ~5 |
| K562 | Chronic Myelogenous Leukemia | ~5 |
| Jurkat | Acute T-cell Leukemia | Not specified, but proliferation inhibited |
| Reh | B-cell Precursor Leukemia | Not specified, but proliferation inhibited |
Data is representative of CREBBP/EP300 bromodomain inhibitors like CBP30 and may vary for this compound.[3][5]
Table 2: Effect of CREBBP Inhibition on Cell Cycle Distribution
| Cell Line | Treatment (72h) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| MDA-MB-453 | Vehicle (DMSO) | 55% | 35% | 10% |
| MDA-MB-453 | CREBBP Inhibitor (e.g., CBP30) | 70% | 20% | 10% |
| Jurkat (CREBBP knockdown) | Control | ~60% | ~30% | ~10% |
| Jurkat (CREBBP knockdown) | Knockdown | ~75% | ~15% | ~10% |
Data is representative of CREBBP/EP300 bromodomain inhibitors or CREBBP knockdown and may vary for this compound.[3][6]
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTS/CellTiter-Glo®)
This protocol determines the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-453, K562)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well clear or opaque-walled microplates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay) or CellTiter-Glo® Luminescent Cell Viability Assay
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range to test would be from 0.01 µM to 100 µM. Include a DMSO vehicle control.
-
Add 100 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, or follow the manufacturer's protocol for CellTiter-Glo®.
-
Measure the absorbance at 490 nm (for MTS) or luminescence (for CellTiter-Glo®) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol measures the distribution of cells in different phases of the cell cycle after treatment with this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.
-
Incubate for 24 hours, then treat the cells with the desired concentration of this compound (e.g., 1x and 5x the IC50 value) or DMSO vehicle control.
-
Incubate for 48-72 hours.
-
Harvest the cells by trypsinization and collect them in a centrifuge tube.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Western Blot Analysis of Cell Cycle-Related Proteins
This protocol examines the effect of this compound on the expression levels of key cell cycle regulatory proteins.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against: Cyclin D1, CDK4, CDK6, p21, p27, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed and treat cells with this compound as described in the flow cytometry protocol (Protocol 2).
-
After the incubation period, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
Mandatory Visualizations
References
- 1. Downregulating CREBBP inhibits proliferation and cell cycle progression and induces daunorubicin resistance in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of CREBBP/EP300 and Its Therapeutic Implications in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Downregulating CREBBP inhibits proliferation and cell cycle progression and induces daunorubicin resistance in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3D functional genomics screens identify CREBBP as a targetable driver in aggressive triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
CREBBP-IN-9 solubility in DMSO and culture media
Welcome to the technical support center for CREBBP-IN-9. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this CREBBP bromodomain inhibitor effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that targets the bromodomain of the CREB-binding protein (CREBBP).[1] CREBBP, also known as CBP, is a histone acetyltransferase that plays a crucial role in regulating gene expression by acetylating histones and other proteins, which makes the DNA more accessible for transcription.[2][3] By inhibiting the CREBBP bromodomain, this compound can modulate the transcription of genes involved in various cellular processes, including cell growth, differentiation, and survival.[2][4]
Q2: What is the primary solvent for dissolving this compound?
Q3: What is the recommended method for preparing a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound in high-purity, anhydrous DMSO to a concentration of 10 mM or higher. Gentle warming to 37°C and vortexing or sonication can aid in dissolution.[7] It is crucial to ensure the compound is fully dissolved before making further dilutions. Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[7]
Q4: What is the role of CREBBP in signaling pathways?
A4: CREBBP is a key transcriptional co-activator involved in numerous signaling pathways.[2][8][9] It interacts with various transcription factors, including CREB, to regulate the expression of genes involved in cell cycle control, DNA damage repair, and cAMP-dependent signaling.[4][10] Dysregulation of CREBBP is associated with several diseases, including cancer.[8][11]
Troubleshooting Guides
Issue: Precipitation of this compound in DMSO Stock Solution
Precipitation in the DMSO stock can occur due to improper handling or storage. This can lead to inaccurate dosing in experiments.
| Problem | Possible Cause | Recommended Solution |
| Cloudiness or visible particles in the DMSO stock upon preparation. | Incomplete dissolution. | Gently warm the solution to 37°C and vortex or sonicate until the solution is clear. Visually inspect for any remaining particulate matter before use. |
| Precipitate forms after storage. | The compound has limited solubility at the stored concentration, or the stock solution was not stored properly. Freeze-thaw cycles can also contribute to precipitation.[12] | Prepare a fresh stock solution at a slightly lower concentration. Ensure the stock is stored in tightly sealed vials with desiccant to prevent moisture absorption. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7] |
| Using older DMSO. | DMSO is hygroscopic and can absorb water over time, which can reduce the solubility of hydrophobic compounds. | Use fresh, anhydrous, high-purity DMSO for preparing stock solutions. |
Issue: Precipitation of this compound in Cell Culture Media
The most common issue encountered is the precipitation of the inhibitor when diluted from a DMSO stock into aqueous cell culture media. This is often due to the compound's limited aqueous solubility.[7]
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon adding the DMSO stock to the culture medium. | The final concentration of the inhibitor exceeds its solubility limit in the aqueous medium. The abrupt change in solvent polarity causes the compound to "crash out" of solution.[7][13] | Perform serial dilutions of the DMSO stock in a small volume of serum-free media first, then add this intermediate dilution to the final volume of complete media. This gradual dilution can help maintain solubility.[5] Also, consider performing a solubility test to determine the maximum soluble concentration in your specific media. |
| Cloudiness or precipitate appears after incubation. | The compound may be unstable in the culture medium over time, or interactions with media components (e.g., proteins in serum) may reduce its solubility.[14] | Reduce the final concentration of the inhibitor. If possible, decrease the serum concentration in the medium or use a serum-free medium for the duration of the treatment. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).[12] |
| Inconsistent experimental results. | Inaccurate dosing due to precipitation. The actual concentration of the soluble, active inhibitor is lower than intended.[7] | Visually inspect the culture plates for any signs of precipitation before and during the experiment. If precipitation is observed, the results may not be reliable. Optimize the dilution protocol to ensure the inhibitor remains in solution. |
| pH or temperature fluctuations. | Changes in media pH or temperature can affect the solubility of the compound and other media components.[12][14] | Ensure the culture medium is properly buffered and the incubator's CO₂ and temperature are stable. Pre-warm the culture media before adding the inhibitor.[12] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound is approximately 353.41 g/mol , based on its molecular formula C16H15N5O2S).[1]
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously until the powder is completely dissolved. If necessary, gently warm the tube to 37°C or place it in a sonicator bath for short intervals to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use, sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C in a desiccated environment.
Protocol 2: Empirical Determination of this compound Solubility in Cell Culture Media
Objective: To determine the maximum soluble concentration of this compound in a specific cell culture medium to avoid precipitation during experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all required supplements (e.g., FBS, antibiotics)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Phase-contrast microscope
Procedure:
-
Prepare a series of dilutions of this compound in your complete cell culture medium. For example, if your intended highest working concentration is 20 µM, prepare dilutions at 40 µM, 30 µM, 20 µM, 10 µM, and 5 µM.
-
To minimize the risk of precipitation during dilution, first prepare intermediate dilutions of the 10 mM DMSO stock in serum-free medium before making the final dilutions in the complete medium. Ensure the final DMSO concentration is constant across all dilutions and is at a non-toxic level (e.g., 0.1%).
-
Include a vehicle control containing only the medium and the same final concentration of DMSO.
-
Aliquot the prepared dilutions into a 96-well plate or microcentrifuge tubes.
-
Incubate the samples under standard cell culture conditions (e.g., 37°C, 5% CO₂) for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
At different time points, visually inspect the solutions for any signs of cloudiness or precipitate.
-
For a more detailed assessment, transfer a small volume of each dilution onto a microscope slide and examine for crystalline structures or amorphous precipitate under a phase-contrast microscope.
-
The highest concentration that remains clear and free of precipitate throughout the incubation period is the empirically determined maximum soluble concentration for your experimental conditions.
Visualizations
Caption: CREBBP Signaling Pathway Inhibition.
Caption: Troubleshooting Workflow for Precipitation.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. CREBBP Gene: Function, Mutations, and Health Implications [learn.mapmygenome.in]
- 3. CREB-binding protein - Wikipedia [en.wikipedia.org]
- 4. The Role of the CREB Signaling Pathway in Tumor Development and Therapeutic Potential [sciltp.com]
- 5. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The Role of CREBBP/EP300 and Its Therapeutic Implications in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 10. CREBBP knockdown enhances RAS/RAF/MEK/ERK signaling in Ras pathway mutated acute lymphoblastic leukemia but does not modulate chemotherapeutic response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural and functional characterization of CREB-binding protein (CREBBP) as a histone propionyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
Technical Support Center: Optimizing CREBBP-IN-9 Working Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the working concentration of CREBBP-IN-9 for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the CREB-binding protein (CREBBP), also known as CBP or KAT3A. It belongs to the 4-acylpyrrole chemotype and functions by targeting the bromodomain of CREBBP.[1] The bromodomain is a protein domain that recognizes and binds to acetylated lysine residues on proteins, including histones. By binding to the CREBBP bromodomain, this compound prevents CREBBP from interacting with its target proteins, thereby inhibiting its function as a transcriptional co-activator.[1] This leads to the modulation of gene expression, which can impact cellular processes such as cell growth, differentiation, and proliferation.[2][3][4]
Q2: What is the recommended starting concentration for this compound in cell-based assays?
This compound was initially identified as a "low-micromolar hit," suggesting that a starting concentration in the range of 1-10 µM is appropriate for most cell-based assays.[1] However, the optimal concentration will vary depending on the cell type, assay duration, and the specific biological question being addressed. It is highly recommended to perform a dose-response experiment to determine the optimal working concentration for your specific experimental setup.
Q3: How should I prepare a stock solution of this compound?
This compound is typically soluble in dimethyl sulfoxide (DMSO). To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the powdered compound in anhydrous DMSO. Ensure the powder is completely dissolved by vortexing. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: What is the maximum tolerated DMSO concentration in cell culture?
Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity. However, it is best practice to keep the final DMSO concentration in your cell culture medium as low as possible, ideally below 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO as the treated samples) in your experiments to account for any effects of the solvent.
Q5: Are there known off-target effects of this compound?
The primary publication on this compound focused on its discovery and initial characterization.[1] While its optimization led to derivatives with improved selectivity, comprehensive off-target profiling for this compound itself is not widely reported. As with any small molecule inhibitor, it is crucial to consider the possibility of off-target effects. Researchers should include appropriate controls and potentially validate key findings using complementary approaches, such as genetic knockdown of CREBBP.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect at the expected concentration | 1. Suboptimal inhibitor concentration: The effective concentration for your cell line or assay may be higher than the initial starting concentration. 2. Poor compound solubility: The inhibitor may have precipitated out of the culture medium. 3. Incorrect experimental endpoint: The chosen readout may not be sensitive to CREBBP inhibition or the timing of the measurement is not optimal. 4. Cell line insensitivity: The biological process under investigation in your chosen cell line may not be dependent on CREBBP bromodomain activity. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM). 2. Visually inspect the culture medium for any signs of precipitation after adding the inhibitor. Prepare fresh dilutions from the DMSO stock for each experiment. Consider using a specialized solubilizing agent if precipitation persists. 3. Verify that your chosen cellular phenotype is regulated by CREBBP. Consider measuring the acetylation of known CREBBP substrates (e.g., H3K27ac) as a direct readout of target engagement. Perform a time-course experiment to identify the optimal endpoint. 4. Confirm the expression of CREBBP in your cell line. Consider testing a different cell line known to be sensitive to CREBBP inhibition. |
| High cellular toxicity observed | 1. Excessive inhibitor concentration: The concentration used may be too high for the specific cell line. 2. High DMSO concentration: The final concentration of the vehicle (DMSO) may be toxic to the cells. 3. Off-target effects: The inhibitor may be affecting other essential cellular processes. | 1. Perform a dose-response experiment to determine the IC50 for cytotoxicity and select a working concentration well below this value. 2. Ensure the final DMSO concentration in the culture medium is below the tolerated limit for your cell line (typically <0.5%). 3. Compare the phenotype to that of CREBBP knockdown (e.g., using siRNA or shRNA) to assess the likelihood of off-target effects. |
| Inconsistent results between experiments | 1. Variability in stock solution: Repeated freeze-thaw cycles of the stock solution can lead to degradation of the compound. 2. Inconsistent cell culture conditions: Variations in cell passage number, confluency, or media composition can affect the cellular response. 3. Pipetting errors: Inaccurate dilution of the inhibitor can lead to variability. | 1. Aliquot the stock solution after the initial preparation to minimize freeze-thaw cycles. 2. Standardize cell culture procedures, including using cells within a defined passage number range and seeding at a consistent density. 3. Use calibrated pipettes and perform serial dilutions carefully. |
Quantitative Data Summary
The primary publication identifies this compound as a low-micromolar inhibitor.[1] The exact IC50 value for this compound is not explicitly stated in the abstract, but its optimized derivative is reported to have a single-digit micromolar affinity. For the purpose of experimental design, a starting range for dose-response studies is recommended below.
| Parameter | Value | Assay Type | Reference |
| Starting Concentration Range | 1 - 10 µM | Cell-based assays | Inferred from[1] |
| Recommended Dose-Response Range | 0.1 - 50 µM | Cell-based & Biochemical | General Recommendation |
Experimental Protocols
Protocol 1: Determination of Optimal Working Concentration in a Cell-Based Proliferation Assay
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of this compound on cell proliferation using a colorimetric assay like MTT or a luminescence-based assay like CellTiter-Glo®.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT or CellTiter-Glo® reagent
-
Plate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare Serial Dilutions: Perform a serial dilution of the 10 mM this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30, 50 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (DMSO only) and a no-treatment control.
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48, 72, or 96 hours).
-
Cell Viability Assessment:
-
For MTT assay: Add MTT reagent to each well and incubate according to the manufacturer's instructions. Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well and measure the luminescence according to the manufacturer's instructions.
-
-
Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the percentage of cell viability against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Histone Acetylation
This protocol can be used to confirm the on-target activity of this compound by measuring the acetylation of a known CREBBP substrate, such as histone H3 at lysine 27 (H3K27ac).
Materials:
-
Cells treated with this compound and a vehicle control
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27ac, anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treating the cells with the desired concentrations of this compound for the appropriate time, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H3K27ac overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane with TBST and detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
Data Analysis: Quantify the band intensities and normalize the H3K27ac signal to the total H3 signal.
Visualizations
Caption: CREBBP Signaling Pathway and Point of Inhibition by this compound.
References
- 1. biochem-caflisch.uzh.ch [biochem-caflisch.uzh.ch]
- 2. The Role of CREBBP/EP300 and Its Therapeutic Implications in Hematological Malignancies [mdpi.com]
- 3. CREBBP knockdown enhances RAS/RAF/MEK/ERK signaling in Ras pathway mutated acute lymphoblastic leukemia but does not modulate chemotherapeutic response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
Potential off-target effects of CREBBP-IN-9
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing CREBBP-IN-9, a small molecule inhibitor of the CREBBP bromodomain.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound (also referred to as acylbenzene 9 in its discovery publication) is a chemical probe that functions as an inhibitor of the bromodomain of the CREB-binding protein (CREBBP).[1][2] It was identified through fragment-based high-throughput docking.[1][2] Its chemical name is N-(3-Acetylphenyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)-3-thiophenecarboxamide.
Q2: What is the mechanism of action of this compound?
A2: this compound is a competitive inhibitor of the CREBBP bromodomain. It binds to the acetyl-lysine binding pocket of the bromodomain, thereby preventing its interaction with acetylated histone tails and other acetylated proteins. This disruption of protein-protein interactions can modulate gene transcription.
Q3: What is the potency of this compound?
A3: this compound has a micromolar affinity for the CREBBP bromodomain. An optimized derivative, compound 10, demonstrates improved, sub-micromolar potency.[2]
Q4: What is the known selectivity profile of this compound and its derivatives?
A4: The selectivity of this compound has been primarily assessed against the first bromodomain of BRD4 (BRD4(1)), a member of the BET (Bromodomain and Extra-Terminal domain) family. The optimized derivative, compound 10, shows a significant preference for CREBBP over BRD4(1).[2] For detailed quantitative data, please refer to the data presentation table below.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound and Derivatives [2]
| Compound | Target | Kd (μM) | Ligand Efficiency | Selectivity (Kd BRD4(1) / Kd CREBBP) |
| This compound (acylbenzene 9) | CREBBP | 29 | 0.24 | > 1.7 |
| BRD4(1) | >50 | |||
| Compound 10 (optimized derivative) | CREBBP | 0.77 | 0.35 | > 65 |
| BRD4(1) | >50 |
Kd (dissociation constant) values were determined by a competition binding assay. Ligand efficiency is calculated as the binding energy per heavy atom.
Experimental Protocols
1. Competition Binding Assay for Kd Determination
This protocol is based on the method used to characterize this compound.[2]
-
Principle: This assay measures the ability of a test compound (inhibitor) to compete with a known fluorescently-labeled ligand for binding to the target protein. The decrease in the fluorescent signal is proportional to the binding affinity of the test compound.
-
Materials:
-
Purified CREBBP bromodomain protein
-
Fluorescently-labeled probe with known affinity for the CREBBP bromodomain
-
Test compound (this compound)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20)
-
384-well microplates
-
Plate reader capable of measuring fluorescence polarization or a similar fluorescent readout.
-
-
Procedure:
-
Prepare a serial dilution of the test compound in assay buffer.
-
In a 384-well plate, add the CREBBP bromodomain protein and the fluorescently-labeled probe at fixed concentrations.
-
Add the serially diluted test compound to the wells. Include control wells with no inhibitor (maximum signal) and wells with no protein (background).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Measure the fluorescence signal using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the Kd value by fitting the data to a suitable binding model using non-linear regression.
-
2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This is a common method for screening and characterizing bromodomain inhibitors.
-
Principle: TR-FRET measures the proximity of a donor fluorophore (e.g., terbium cryptate) and an acceptor fluorophore (e.g., d2 or Cy5). In this assay, a biotinylated acetylated histone peptide is bound to a streptavidin-donor fluorophore, and an antibody against the tagged CREBBP protein is coupled to an acceptor fluorophore. Binding of the CREBBP bromodomain to the acetylated peptide brings the donor and acceptor into close proximity, resulting in a FRET signal. Inhibitors that disrupt this interaction will cause a decrease in the FRET signal.
-
Materials:
-
Purified GST- or His-tagged CREBBP bromodomain protein
-
Biotinylated acetylated histone H4 peptide
-
Streptavidin-terbium cryptate (donor)
-
Anti-GST or Anti-His antibody conjugated to an acceptor fluorophore
-
Assay buffer
-
384-well microplates
-
TR-FRET compatible plate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound.
-
Add the tagged CREBBP protein, biotinylated peptide, and diluted inhibitor to the wells of a 384-well plate.
-
Incubate to allow for binding.
-
Add the streptavidin-donor and antibody-acceptor reagents.
-
Incubate for the recommended time (typically 1-2 hours).
-
Measure the TR-FRET signal at the appropriate emission wavelengths for the donor and acceptor.
-
Calculate the ratio of acceptor to donor emission and determine the IC50 value by plotting the ratio against the inhibitor concentration.
-
Troubleshooting Guide
Q: My IC50/Kd value for this compound is significantly different from the published data. What could be the reason?
A:
-
Compound Integrity: Ensure the purity and integrity of your this compound sample. Perform quality control checks such as LC-MS or NMR.
-
Protein Quality: Verify the concentration, purity, and activity of your CREBBP bromodomain protein. Misfolded or aggregated protein can lead to inaccurate results.
-
Assay Conditions: Differences in assay buffer composition (e.g., salt concentration, detergents), temperature, or incubation times can affect binding affinities. Ensure your protocol is consistent with the reference method.
-
Reagent Concentrations: Inaccurate concentrations of the protein, probe, or peptide can shift the IC50/Kd values. Re-verify the concentrations of all critical reagents.
Q: I am observing poor solubility of this compound in my assay buffer.
A:
-
Solvent: Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells, as high concentrations can affect protein stability and compound solubility.
-
Buffer Components: The presence of certain detergents or additives in the assay buffer may help to improve the solubility of hydrophobic compounds.
-
Stock Concentration: Prepare a high-concentration stock solution in a suitable solvent like DMSO and then dilute it into the aqueous assay buffer. Avoid storing diluted aqueous solutions for extended periods.
Q: I am seeing a high background signal in my TR-FRET assay.
A:
-
Reagent Aggregation: Ensure all reagents, especially the donor and acceptor beads/antibodies, are properly resuspended before use to prevent aggregation.
-
Non-specific Binding: Include appropriate controls, such as a non-biotinylated peptide or a non-tagged protein, to assess the level of non-specific binding in your assay.
-
Light Scattering: High concentrations of the test compound can sometimes cause light scattering, leading to an artificially high signal. Check for compound precipitation in the assay wells.
Visualizations
Caption: Inhibition of CREBBP bromodomain by this compound.
References
CREBBP-IN-9 stability and degradation in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using CREBBP-IN-9, a small molecule inhibitor of the CREB-binding protein (CREBBP). The information provided is intended to assist in the design and troubleshooting of experiments involving this compound in cell culture.
FAQs: General Information
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that targets the bromodomain of the CREB-binding protein (CREBBP).[1] CREBBP is a histone acetyltransferase (HAT) that plays a crucial role in regulating gene expression by modifying chromatin structure.[2][3][4] By inhibiting the bromodomain of CREBBP, this compound can alter gene expression patterns and affect various cellular processes such as cell proliferation, differentiation, and apoptosis.[2][5]
Q2: What is the known stability of this compound in cell culture media?
A2: Currently, there is limited publicly available data specifically detailing the half-life and degradation of this compound in cell culture media. As with many small molecules, its stability can be influenced by factors such as media composition, pH, temperature, and light exposure. It is recommended to prepare fresh stock solutions and dilute to the final working concentration immediately before use. For long-term experiments, the stability of the compound under your specific experimental conditions should be empirically determined.
Q3: How is the target protein, CREBBP, regulated and degraded?
A3: The CREBBP protein is known to be regulated by post-translational modifications, including ubiquitylation.[6] Its stability is controlled by the ubiquitin-proteasome system.[6][7] E3 ubiquitin ligases, such as Siah1/2 and FBXL19, can target CREBBP for ubiquitylation, leading to its degradation by the proteasome.[6] The half-life of the CREBBP protein has been estimated to be approximately 3.4 hours in some cell lines.[6]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Q4: I am not observing the expected biological effect of this compound in my cell line. What are the possible causes?
A4: Several factors could contribute to a lack of effect. Consider the following troubleshooting steps:
-
Compound Instability: As the stability of this compound in cell culture is not well-documented, it may be degrading in your experimental setup.
-
Recommendation: Prepare fresh working solutions for each experiment from a recently prepared stock. Minimize the exposure of the compound to light and elevated temperatures. Consider replenishing the media with fresh compound during long-term incubations.
-
-
Cell Line Specificity: The expression levels and functional importance of CREBBP can vary between cell lines.
-
Recommendation: Confirm the expression of CREBBP in your cell line of interest by Western blot or qPCR. It is also advisable to test a range of concentrations of this compound to determine the optimal dose for your specific cell type.
-
-
Incorrect Dosage: The effective concentration of an inhibitor can be highly cell-type dependent.
-
Recommendation: Perform a dose-response curve to determine the IC50 value for your cell line and specific assay. Start with a broad range of concentrations (e.g., 10 nM to 10 µM).
-
Q5: I am observing unexpected toxicity or off-target effects with this compound. How can I address this?
A5: Off-target effects and cytotoxicity are potential concerns with any small molecule inhibitor.
-
High Concentration: The observed toxicity may be due to using too high a concentration of the inhibitor.
-
Recommendation: Lower the concentration of this compound used. Ensure you have performed a thorough dose-response analysis to identify a concentration that is effective against your target without causing significant cell death.
-
-
Off-Target Effects: The inhibitor may be affecting other cellular proteins.
-
Recommendation: To confirm that the observed phenotype is due to the inhibition of CREBBP, consider using a secondary, structurally distinct CREBBP inhibitor as a control. Additionally, rescue experiments involving the overexpression of a resistant CREBBP mutant, if available, can provide strong evidence for on-target activity.
-
Q6: How can I determine if this compound is affecting the stability of the CREBBP protein in my cells?
A6: To investigate if this compound treatment alters the stability of the endogenous CREBBP protein, you can perform a cycloheximide (CHX) chase assay. CHX is a protein synthesis inhibitor.[8][9][10][11] By treating cells with CHX, you can monitor the degradation rate of existing proteins over time.
-
Experimental Approach:
-
Treat one set of cells with your vehicle control and another set with this compound for a desired pre-treatment time.
-
Add cycloheximide to the media of both sets of cells.
-
Collect cell lysates at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).
-
Analyze the levels of CREBBP protein at each time point by Western blot. A faster decrease in CREBBP levels in the this compound treated cells would suggest that the inhibitor promotes the degradation of the protein.
-
Q7: How can I investigate if the degradation of CREBBP in my experimental system is mediated by the proteasome?
A7: To determine if CREBBP degradation is proteasome-dependent, you can use a proteasome inhibitor like MG132.[12][13][14] MG132 is a peptide aldehyde that reversibly inhibits the 26S proteasome.[15]
-
Experimental Approach:
-
Treat cells with your experimental condition that you hypothesize induces CREBBP degradation.
-
In a parallel set of experiments, co-treat the cells with the experimental condition and a proteasome inhibitor (e.g., MG132).
-
Include appropriate vehicle controls.
-
After the desired treatment time, harvest the cells and analyze CREBBP protein levels by Western blot. If the degradation of CREBBP is blocked in the presence of the proteasome inhibitor, it indicates that the degradation is mediated by the proteasome.
-
Experimental Protocols
Protocol 1: Cycloheximide (CHX) Chase Assay
This protocol is a general guideline for examining protein half-life.[9][16]
-
Cell Seeding: Seed your cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of the experiment.
-
Pre-treatment: Treat the cells with either vehicle or this compound at the desired concentration for a predetermined amount of time.
-
CHX Treatment:
-
Prepare a stock solution of Cycloheximide (e.g., 10 mg/mL in DMSO).
-
Add CHX to the cell culture medium to a final concentration of 20-100 µg/mL. The optimal concentration should be determined empirically for your cell line.[8]
-
-
Time Course: Harvest cells at various time points after the addition of CHX (e.g., 0, 2, 4, 8, 12 hours).[8]
-
Protein Extraction: Lyse the cells at each time point using an appropriate lysis buffer containing protease inhibitors.
-
Western Blot Analysis:
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with a primary antibody against CREBBP.
-
Use an antibody against a stable protein (e.g., Actin or Tubulin) as a loading control.
-
Quantify the band intensities to determine the rate of CREBBP degradation.
-
Protocol 2: Proteasome Inhibition Assay with MG132
This protocol provides a general method to assess if protein degradation is proteasome-dependent.[12][13]
-
Cell Seeding: Plate cells and allow them to adhere and reach the desired confluency.
-
Treatment:
-
Treat cells with your experimental condition (e.g., a treatment that you hypothesize induces CREBBP degradation).
-
In a parallel well, co-treat cells with your experimental condition and MG132. A typical working concentration for MG132 is 10-20 µM, but this should be optimized for your cell line.[12][13][14]
-
Include vehicle-treated cells as a control.
-
-
Incubation: Incubate the cells for a suitable duration (e.g., 4-8 hours). Prolonged incubation with MG132 can be toxic to cells.[14]
-
Cell Lysis: Harvest the cells and prepare protein lysates as described in the CHX chase assay protocol.
-
Western Blot Analysis: Analyze the levels of CREBBP and a loading control by Western blot. An accumulation of CREBBP in the MG132 co-treated sample compared to the sample with the experimental treatment alone would indicate proteasome-mediated degradation.
Quantitative Data Summary
Table 1: Common Reagent Concentrations for Stability and Degradation Assays
| Reagent | Typical Stock Concentration | Typical Working Concentration | Reference |
| Cycloheximide (CHX) | 10-50 mg/mL in DMSO | 20-100 µg/mL | [8][9] |
| MG132 | 10 mM in DMSO | 10-20 µM | [12][13][14] |
Visualizations
Caption: The Ubiquitin-Proteasome Pathway for CREBBP Degradation.
Caption: Experimental Workflow for a Cycloheximide (CHX) Chase Assay.
Caption: Troubleshooting Flowchart for Lack of this compound Efficacy.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. What are CREBBP inhibitors and how do they work? [synapse.patsnap.com]
- 3. CREBBP gene: MedlinePlus Genetics [medlineplus.gov]
- 4. CREBBP Gene: Function, Mutations, and Health Implications [learn.mapmygenome.in]
- 5. The Role of CREBBP/EP300 and Its Therapeutic Implications in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of the ubiquitylation and deubiquitylation of CREB-binding protein modulates histone acetylation and lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WikiGenes - CREBBP - CREB binding protein [wikigenes.org]
- 8. Cycloheximide (CHX) chase assay [bio-protocol.org]
- 9. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]
- 10. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [en.bio-protocol.org]
- 11. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Proteasome inhibitor MG-132 induces C6 glioma cell apoptosis via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proteasome Inhibitors [labome.com]
- 15. invivogen.com [invivogen.com]
- 16. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent CREBBP-IN-9 dose-response curves
Welcome to the technical support center for CREBBP-IN-9. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during in vitro experiments with this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the CREB binding protein (CREBBP). CREBBP is a histone acetyltransferase (HAT) that plays a crucial role in regulating gene expression by acetylating histones and other proteins. This acetylation process alters chromatin structure, making DNA more accessible for transcription.[1][2][3] this compound specifically targets the bromodomain of the CREBBP protein, thereby interfering with its ability to recognize acetylated lysine residues and act as a transcriptional coactivator.[4] This inhibition can lead to the downregulation of genes involved in cell proliferation and survival.[2][5]
Q2: What is the recommended solvent and storage condition for this compound?
A2: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO, which can then be serially diluted in cell culture medium for dose-response experiments. For long-term storage, the DMSO stock solution should be stored at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.
Q3: What are the primary cellular effects of CREBBP inhibition?
A3: Inhibition of CREBBP can lead to several cellular effects, primarily related to the modulation of gene expression. These effects can include cell cycle arrest, particularly at the G0/G1 phase, and induction of apoptosis.[5] The specific outcomes can be cell-type dependent and are often linked to the downregulation of key oncogenes like MYC and IRF4.[5][6]
Troubleshooting Guide for Inconsistent Dose-Response Curves
Inconsistent dose-response curves are a common challenge in pharmacological studies. Below are specific issues you might encounter with this compound and steps to resolve them.
Issue 1: High Variability Between Replicates
High variability between replicate wells for the same concentration of this compound can obscure the true dose-response relationship.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Ensure proper calibration and use of pipettes. For serial dilutions, change pipette tips for each dilution to avoid carryover.[7] Use a multichannel pipette for adding reagents to the plate to ensure consistency. |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. Inconsistent cell numbers at the start of the experiment can lead to variable results. |
| Edge Effects | Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental data and instead fill them with sterile PBS or media.[7] |
| Compound Precipitation | High concentrations of this compound may precipitate out of solution, especially in aqueous media. Visually inspect the wells for any signs of precipitation. If observed, consider using a lower starting concentration or a different solvent system if compatible with your assay. |
Issue 2: Steeper or Shallower Than Expected Dose-Response Curve
The steepness of the dose-response curve (Hill slope) provides information about the nature of the inhibitor-target interaction. Deviations from the expected slope can indicate experimental artifacts or complex biological responses.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Stoichiometric Inhibition | If the inhibitor concentration is close to the enzyme concentration, it can lead to a steeper curve.[8] While less common in cell-based assays, it's a factor to consider. |
| Compound Aggregation | At high concentrations, some small molecules can form aggregates, leading to non-specific inhibition and a steep dose-response.[8] Consider including a non-specific inhibitor control or using biochemical assays to rule out aggregation. |
| Off-Target Effects | This compound may have off-target effects at higher concentrations, leading to a complex dose-response. It is important to consult literature for known off-target activities. |
| Cellular Heterogeneity | A heterogeneous cell population can exhibit differential sensitivity to the inhibitor, resulting in a shallower curve.[9] Ensure you are using a well-characterized and homogenous cell line. |
Issue 3: Non-Monotonic (e.g., U-shaped) Dose-Response Curve
A non-monotonic dose-response curve, where the response decreases at low doses and then increases at higher doses (or vice-versa), can be challenging to interpret.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Complex Biological Mechanisms | Non-monotonic responses can arise from complex signaling pathways with feedback loops or receptor downregulation at high concentrations.[10] |
| Cytotoxicity at High Doses | At very high concentrations, the compound may induce cytotoxicity through mechanisms unrelated to CREBBP inhibition, leading to a U-shaped curve in assays measuring cell viability. It is important to distinguish targeted inhibition from general toxicity. |
| Experimental Artifact | Ensure that the observed effect is not due to artifacts such as compound interference with the assay readout (e.g., fluorescence quenching or enhancement). Run appropriate controls with the compound in a cell-free system. |
Experimental Protocols
Standard Dose-Response Assay for this compound in Adherent Cell Lines
This protocol outlines a typical workflow for determining the IC50 of this compound in an adherent cancer cell line using a cell viability assay.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Multichannel pipette
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize the cells, resuspend them in complete medium, and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (optimized for your cell line to ensure exponential growth throughout the assay).
-
Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate. Add 100 µL of sterile PBS to the outer wells to minimize edge effects.[7]
-
Incubate the plate overnight.[7]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in complete medium to create a range of 2X working concentrations. A common approach is a 10-point, 3-fold serial dilution.[11]
-
Include a vehicle control (DMSO in medium at the same final concentration as the highest this compound dose).
-
Carefully add 100 µL of the 2X working solutions to the corresponding wells of the 96-well plate containing the cells. This will result in a 1X final concentration of the compound.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 72 hours). The incubation time should be optimized based on the cell line's doubling time and the expected mechanism of action of the inhibitor.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (from wells with medium only).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized response versus the log of the inhibitor concentration.
-
Fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.[12]
-
Visualizations
CREBBP Signaling Pathway
Caption: Simplified signaling pathway of CREBBP and the inhibitory action of this compound.
Experimental Workflow for Dose-Response Assay
Caption: Standard workflow for a cell-based dose-response experiment.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting inconsistent dose-response curves.
References
- 1. CREBBP Gene: Function, Mutations, and Health Implications [learn.mapmygenome.in]
- 2. What are CREBBP inhibitors and how do they work? [synapse.patsnap.com]
- 3. CREBBP gene: MedlinePlus Genetics [medlineplus.gov]
- 4. This compound - Immunomart [immunomart.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Role of CREBBP/EP300 and Its Therapeutic Implications in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for modeling acquired resistance to targeted therapeutics in adherent and suspension cancer cell lines via in situ resistance assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Characterizing heterogeneous single-cell dose responses computationally and experimentally using threshold inhibition surfaces and dose-titration assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Transcriptional Profiling of the Dose Response: A More Powerful Approach for Characterizing Drug Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Identifying Biomarkers for CREBBP Inhibitor Sensitivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to identify biomarkers for sensitivity to CREBBP inhibitors, with a focus on the hypothetical inhibitor CREBBP-IN-9.
Introduction to CREBBP and its Inhibition
CREB-binding protein (CREBBP), also known as CBP, is a crucial transcriptional coactivator that regulates the expression of a multitude of genes involved in critical cellular processes such as cell growth, differentiation, and proliferation.[1][2][3] CREBBP possesses intrinsic histone acetyltransferase (HAT) activity, which allows it to acetylate histone and non-histone proteins, thereby altering chromatin structure and facilitating gene transcription.[3] Dysregulation of CREBBP function, often through mutation or altered expression, is implicated in various cancers, including hematological malignancies and solid tumors, making it a compelling therapeutic target.[1][2][4]
Inhibitors of CREBBP primarily fall into two categories: those that target the catalytic HAT domain and those that target the bromodomain (BRD), which is responsible for recognizing acetylated lysine residues. The specific mechanism of this compound will determine the precise molecular consequences of its action and the most relevant biomarkers for sensitivity. This guide provides information applicable to both classes of inhibitors, with specific considerations highlighted where appropriate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it likely work?
A1: While specific public data on "this compound" is not available, it is likely a small molecule inhibitor of CREBBP. It could function by one of two primary mechanisms:
-
HAT Inhibition: Blocking the histone acetyltransferase activity of CREBBP, leading to a global or targeted reduction in histone and non-histone protein acetylation.[1][2]
-
Bromodomain (BRD) Inhibition: Preventing CREBBP from binding to acetylated lysines on histones and other proteins, thereby disrupting its recruitment to specific genomic loci and subsequent transcriptional activation.
It is crucial to determine the specific mechanism of this compound, as this will influence the expected cellular response and the choice of relevant biomarkers.
Q2: What are the most promising candidate biomarkers for sensitivity to CREBBP inhibitors?
A2: Several factors can influence a cell's sensitivity to CREBBP inhibition. Key candidate biomarkers include:
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CREBBP/EP300 Mutation Status: Inactivating mutations in CREBBP or its close homolog EP300 can create a dependency on the remaining functional paralog, leading to synthetic lethality when the remaining protein is inhibited.[4]
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Androgen Receptor (AR) and Estrogen Receptor (ER) Expression: In prostate and breast cancers, high levels of AR or ER expression have been associated with sensitivity to CREBBP/EP300 bromodomain inhibitors.[5]
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MYC and MYC-driven transcriptional programs: Downregulation of MYC is a common response to CREBBP/EP300 bromodomain inhibition. Tumors with high MYC activity may be particularly vulnerable.
-
Immune Checkpoint and Antigen Presentation Machinery: CREBBP loss can lead to decreased expression of MHC class II molecules, which can be restored by inhibiting HDAC3.[6][7] This suggests a potential for combination therapies with immunotherapy.
Q3: What are the key signaling pathways affected by CREBBP inhibition?
A3: CREBBP is a central node in numerous signaling pathways. Its inhibition can impact:
-
Transcriptional Regulation: As a global transcriptional coactivator, its inhibition will broadly affect gene expression.
-
Cell Cycle Control: CREBBP is involved in regulating genes that control cell cycle progression. Its inhibition can lead to cell cycle arrest.
-
Apoptosis: By modulating the expression of pro- and anti-apoptotic genes, CREBBP inhibition can induce programmed cell death.
-
Hormone Receptor Signaling: CREBBP is a coactivator for nuclear hormone receptors like the androgen and estrogen receptors.
Below is a diagram illustrating the central role of CREBBP in transcriptional activation and the points of intervention for HAT and bromodomain inhibitors.
Troubleshooting Guides
Problem 1: My cell line of interest is not responding to this compound.
| Question | Possible Cause | Recommended Action |
| Is the inhibitor active and used at the correct concentration? | Inhibitor degradation or incorrect dosage. | Confirm inhibitor integrity and perform a dose-response curve to determine the IC50. |
| Does the cell line express CREBBP? | Low or absent CREBBP expression. | Verify CREBBP expression via Western blot or qPCR. |
| Is there redundancy with EP300? | EP300 may be compensating for CREBBP inhibition. | Check EP300 expression levels. Consider dual CREBBP/EP300 inhibitors or simultaneous knockdown of both proteins. |
| Is the relevant downstream pathway active in this cell line? | The cell line may not depend on the pathways regulated by CREBBP. | Profile the cell line for biomarkers of sensitivity (e.g., AR/ER expression, MYC activity). |
| Is the cell culture media interfering with the compound? | Components in the media may bind to or inactivate the inhibitor. | Test the inhibitor in different media formulations or serum-free conditions for a short duration. |
Problem 2: I am observing high variability in my cell viability assays.
| Question | Possible Cause | Recommended Action |
| Are cell seeding densities consistent? | Inconsistent cell numbers at the start of the experiment. | Ensure accurate cell counting and even distribution in multi-well plates. Allow cells to adhere before adding the inhibitor. |
| Is the inhibitor properly solubilized? | Compound precipitation at high concentrations. | Visually inspect the inhibitor stock and working solutions. Consider using a different solvent or sonication. |
| Is the incubation time optimal? | The effect of the inhibitor may be cytostatic rather than cytotoxic at the chosen time point. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint. |
| Is there an edge effect in the multi-well plates? | Evaporation from the outer wells of the plate. | Avoid using the outer wells or fill them with sterile PBS or media. Ensure proper humidification in the incubator. |
Problem 3: How do I validate a potential biomarker for this compound sensitivity?
| Question | Approach | Methodology |
| Correlation in cell lines: | Does the biomarker expression correlate with sensitivity across a panel of cell lines? | Screen a diverse panel of cell lines with varying biomarker expression. Correlate IC50 values of this compound with biomarker levels (protein or mRNA). |
| Genetic manipulation: | Does altering the biomarker level change sensitivity? | Use CRISPR/Cas9 to knock out the biomarker or inducible expression systems to overexpress it in a sensitive and a resistant cell line. Re-evaluate sensitivity to this compound. |
| Pharmacodynamic (PD) marker engagement: | Does the inhibitor engage the target and modulate the biomarker pathway? | Treat cells with this compound and measure downstream effects related to the biomarker (e.g., changes in H3K27ac for a HAT inhibitor, or downregulation of AR target genes for a BRD inhibitor in AR-positive cells). |
The following diagram outlines a general workflow for troubleshooting unexpected results.
Data Summary Tables
Table 1: IC50 Values of Known CREBBP/EP300 Inhibitors in Various Cancer Cell Lines
| Inhibitor | Target Domain | Cell Line | Cancer Type | IC50 (µM) |
| A-485 | HAT | MOLM-16 | Acute Myeloid Leukemia | 0.004 |
| C646 | HAT | LNCaP | Prostate Cancer | ~10 |
| GNE-272 | Bromodomain | MOLM-16 | Acute Myeloid Leukemia | 0.019 |
| SGC-CBP30 | Bromodomain | 22Rv1 | Prostate Cancer | 0.032 |
| FT-6876 | Bromodomain | VCaP | Prostate Cancer | 0.005 |
Note: These values are approximate and can vary based on experimental conditions.
Experimental Protocols
Protocol 1: Western Blot for H3K27 Acetylation
-
Cell Lysis: Treat cells with this compound or vehicle control for the desired time. Harvest and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetyl-Histone H3 (Lys27) and total Histone H3 (as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Cell Viability (MTS) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO2.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot a dose-response curve to calculate the IC50.
The following diagram illustrates a typical workflow for biomarker discovery and validation.
References
- 1. What are CREBBP inhibitors and how do they work? [synapse.patsnap.com]
- 2. Controlling Intramolecular Interactions in the Design of Selective, High-Affinity Ligands for the CREBBP Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CREBBP gene: MedlinePlus Genetics [medlineplus.gov]
- 4. Study shows protein inhibitor as potential treatment approach for common mutations found in non-Hodgkin lymphomas | EurekAlert! [eurekalert.org]
- 5. CREB binding protein (CREBBP): Structure-based perspectives for the development of clinical inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. CREBBP Inactivation Promotes the Development of HDAC3-Dependent Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: CREBBP-IN-9 and Chemoresistance in Leukemia Cells
Welcome to the technical support center for researchers investigating the role of CREBBP-IN-9 in leukemia cell chemoresistance. This resource provides troubleshooting guidance and answers to frequently asked questions to facilitate your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the CREB binding protein (CREBBP), also known as CBP or KAT3A. It specifically targets the bromodomain of CREBBP.[1] The bromodomain is responsible for recognizing and binding to acetylated lysine residues on proteins, including histones. By inhibiting the bromodomain, this compound disrupts the recruitment of CREBBP to specific chromatin regions, thereby modulating gene expression programs that are dependent on CREBBP's coactivator function. This can impact various cellular processes, including cell proliferation, differentiation, and survival.[2][3][4]
Q2: How does inhibiting CREBBP potentially overcome chemoresistance in leukemia?
A2: Dysregulation of CREBBP function is implicated in the development of chemoresistance in hematological malignancies.[2] CREBBP can be involved in transcriptional programs that promote cell survival and drug resistance. By inhibiting CREBBP, it is hypothesized that these pro-survival pathways can be downregulated, thereby re-sensitizing leukemia cells to chemotherapeutic agents. For instance, downregulating CREBBP has been shown to induce cell cycle arrest and affect the sensitivity of leukemia cells to certain drugs.[5] Additionally, targeting CREBBP may overcome resistance to therapies like venetoclax and azacitidine in acute myeloid leukemia (AML).[6]
Q3: What is a recommended starting concentration for this compound in leukemia cell lines?
A3: A specific starting concentration for this compound in leukemia cell lines has not been extensively published. However, based on the reported in vitro binding affinity (Kd) of similar compounds, which is in the micromolar range, a typical starting point for cell-based assays would be to perform a dose-response curve ranging from 0.1 µM to 10 µM. It is crucial to determine the optimal concentration for your specific cell line and experimental conditions through a preliminary IC50 (half-maximal inhibitory concentration) or dose-response experiment.
Q4: How should I dissolve and store this compound?
A4: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a concentrated stock solution (e.g., 10 mM). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. Before use, thaw the aliquot and dilute it to the desired final concentration in your cell culture medium. Ensure the final DMSO concentration in your experiments is consistent across all conditions (including vehicle controls) and is at a level that does not affect cell viability (typically ≤ 0.1%).
Troubleshooting Guides
Issue 1: No significant effect of this compound on chemoresistance is observed.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the IC50 of this compound in your specific leukemia cell line. It's possible the concentration used is too low to elicit a biological response. |
| Incorrect Timing of Treatment | Optimize the timing of this compound and chemotherapeutic agent co-treatment. Consider pre-treating with this compound for a period (e.g., 24 hours) before adding the chemotherapeutic drug to allow for modulation of gene expression. |
| Cell Line Insensitivity | The specific leukemia cell line you are using may not be dependent on the CREBBP pathway for chemoresistance. Consider screening a panel of leukemia cell lines with different genetic backgrounds. |
| Inhibitor Inactivity | Ensure the inhibitor has been stored correctly and has not degraded. If possible, verify its activity through a biochemical assay or by assessing the modulation of a known downstream target of CREBBP. |
| High Protein Binding in Media | Components in the cell culture serum may bind to the inhibitor, reducing its effective concentration. Try reducing the serum percentage in your culture medium during the treatment period, if compatible with your cell line's health. |
Issue 2: High levels of cell death are observed with this compound alone, confounding the chemoresistance study.
| Possible Cause | Troubleshooting Steps |
| Inhibitor Concentration is Too High | Your leukemia cell line may be highly sensitive to CREBBP inhibition. Perform a dose-response curve to find a concentration that modulates the chemoresistance phenotype without causing significant single-agent cytotoxicity. |
| Off-Target Effects | At high concentrations, small molecule inhibitors can have off-target effects. Lower the concentration and, if possible, use a structurally distinct CREBBP inhibitor as a control to confirm that the observed phenotype is due to on-target inhibition. |
| Solvent (DMSO) Toxicity | Ensure the final concentration of DMSO in your culture medium is low and consistent across all treatment groups, including the vehicle control. High concentrations of DMSO can be toxic to cells. |
Issue 3: Inconsistent or variable results between experiments.
| Possible Cause | Troubleshooting Steps |
| Cell Culture Conditions | Maintain consistent cell culture practices, including cell density at the time of treatment, passage number, and media composition. |
| Inhibitor Preparation | Prepare fresh dilutions of this compound from a frozen stock for each experiment to ensure consistent potency. |
| Assay Variability | Ensure your cell viability or apoptosis assays are performed consistently. Include appropriate positive and negative controls in every experiment. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound in Leukemia Cells
-
Cell Seeding: Seed your leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Inhibitor Preparation: Prepare a 2X serial dilution of this compound in culture medium, ranging from a high concentration (e.g., 20 µM) to a low concentration (e.g., 0.01 µM). Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Treatment: Add 100 µL of the 2X inhibitor dilutions to the corresponding wells of the cell plate, resulting in a final volume of 200 µL and the desired final inhibitor concentrations.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
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Viability Assay: Assess cell viability using a suitable method, such as a CellTiter-Glo® Luminescent Cell Viability Assay or an MTT assay, according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability data against the log of the inhibitor concentration and use a non-linear regression analysis to calculate the IC50 value.
Protocol 2: Chemoresistance Assay with this compound
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Cell Seeding: Seed leukemia cells in a 96-well plate as described in Protocol 1.
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This compound Pre-treatment (Optional but Recommended): Treat cells with a fixed, non-toxic concentration of this compound (e.g., at or below the IC20) or vehicle control for 24 hours.
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Chemotherapeutic Agent Treatment: Prepare a serial dilution of the chemotherapeutic agent (e.g., doxorubicin, cytarabine) in culture medium containing either this compound or vehicle. Add this to the cells.
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Incubation: Incubate for an additional 48-72 hours.
-
Viability Assay: Measure cell viability as described above.
-
Data Analysis: Compare the dose-response curves of the chemotherapeutic agent in the presence and absence of this compound. A leftward shift in the curve in the presence of this compound indicates sensitization. Calculate the fold-sensitization by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of this compound.
Data Presentation
Table 1: Example of IC50 Values for CREBBP Inhibition in Leukemia Cell Lines
| Cell Line | CREBBP Inhibitor | IC50 (µM) | Reference |
| K562 | A-485 | 1.18 | [7] |
| K562 | CPI644 | 2.37 | [7] |
| K562 | GNE-272 | 2.6 | [7] |
| Jurkat (CREBBP downregulated) | Daunorubicin | 0.11 | [5] |
| Jurkat (Control) | Daunorubicin | 0.04 | [5] |
Table 2: Example Data on Sensitization to Chemotherapy by CREBBP Inhibition
| Leukemia Cell Line | Chemotherapeutic Agent | CREBBP Inhibitor | Fold Sensitization (IC50 alone / IC50 with inhibitor) |
| MLL-AF9+ AML cells | Doxorubicin | I-CBP112 | Synergistic cytotoxic activity observed |
Signaling Pathways and Experimental Workflows
CREBBP Signaling in Chemoresistance
Experimental Workflow for Investigating this compound
References
- 1. This compound [cnreagent.com]
- 2. mdpi.com [mdpi.com]
- 3. Controlling Intramolecular Interactions in the Design of Selective, High-Affinity Ligands for the CREBBP Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Downregulating CREBBP inhibits proliferation and cell cycle progression and induces daunorubicin resistance in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. CREBBP/EP300 bromodomains are critical to sustain the GATA1/MYC regulatory axis in proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Using an inactive control compound for CREBBP-IN-9 experiments
Welcome to the technical support center for CREBBP-IN-9 experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this compound and an appropriate inactive control compound in their studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that targets the bromodomain of the CREB-binding protein (CREBBP), also known as CBP or KAT3A.[1][2] CREBBP is a histone acetyltransferase (HAT) that plays a crucial role in regulating gene expression by acetylating histones and other proteins.[2][3] By binding to the bromodomain of CREBBP, this compound prevents it from recognizing acetylated lysine residues on histones and other proteins, thereby inhibiting its function as a transcriptional co-activator.[1] This can lead to the downregulation of target genes, such as the proto-oncogene c-Myc.
Q2: Why is an inactive control compound necessary for my this compound experiments?
A2: Using a validated inactive control compound is crucial for attributing the observed biological effects specifically to the inhibition of CREBBP by this compound. An ideal inactive control is a molecule that is structurally very similar to the active compound but does not bind to or inhibit the target protein (CREBBP). This helps to distinguish on-target effects from off-target or non-specific effects of the chemical scaffold.
Q3: Is there a commercially available, validated inactive control for this compound?
A3: Currently, a commercially available, pre-validated inactive control compound specifically for this compound is not widely documented. Therefore, researchers may need to select and validate a suitable control compound.
Q4: How do I select a potential inactive control compound for this compound?
A4: The best practice is to use a stereoisomer (enantiomer) of the active compound that has been shown to be inactive. If this compound is a racemic mixture, the individual enantiomers should be separated and tested for activity. The enantiomer with significantly lower or no activity against CREBBP would be the ideal inactive control.
If separating enantiomers is not feasible, a close structural analog of this compound with a modification expected to disrupt its binding to the CREBBP bromodomain can be synthesized. Key interactions for bromodomain inhibitors typically involve a hydrogen bond to a conserved asparagine residue in the binding pocket and hydrophobic interactions.[4][5] Modifying the functional groups on this compound that are predicted to be involved in these key interactions could render the compound inactive. For example, altering the groups that mimic the acetyl-lysine binding could be a starting point.[4]
Q5: How do I validate that my selected compound is truly an inactive control?
A5: The selected control compound must be experimentally validated to confirm its lack of activity against CREBBP. This can be done using a combination of biochemical and cell-based assays.
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Biochemical Assays: Perform a direct binding assay (e.g., Isothermal Titration Calorimetry - ITC, Surface Plasmon Resonance - SPR) or an enzymatic assay to show that the control compound does not bind to or inhibit the CREBBP bromodomain at concentrations where this compound is active.
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Cell-Based Assays: Treat cells with this compound and the inactive control at the same concentrations and for the same duration. Assess downstream markers of CREBBP activity. The inactive control should not produce the same effects as this compound. Key validation experiments are detailed in the protocols section below.
Troubleshooting Guides
Western Blot Analysis
Problem: I see non-specific bands in my Western blot for c-Myc or histone marks.
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Possible Cause 1: Primary antibody concentration is too high.
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Possible Cause 2: Secondary antibody is non-specific.
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Possible Cause 3: Incomplete blocking.
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Possible Cause 4: Protein degradation.
Problem: My inactive control compound appears to be reducing c-Myc protein levels.
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Possible Cause 1: The control compound is not truly inactive.
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Solution: Re-evaluate the biochemical validation of your control compound. It may have some residual activity. If so, a new control compound may need to be synthesized or selected.
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Possible Cause 2: Off-target effects of the control compound.
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Solution: The control compound may be affecting c-Myc levels through a CREBBP-independent pathway. This highlights the importance of a well-characterized inactive control. Investigate other potential targets of the chemical scaffold.
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Possible Cause 3: Experimental variability.
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Solution: Repeat the experiment with multiple biological replicates to ensure the observed effect is consistent and statistically significant.
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Chromatin Immunoprecipitation (ChIP-seq)
Problem: I have low ChIP DNA yield.
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Possible Cause 1: Inefficient cross-linking.
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Possible Cause 2: Inefficient chromatin shearing.
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Possible Cause 3: Poor antibody quality or insufficient amount.
Problem: High background signal in my ChIP-seq data.
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Possible Cause 1: Non-specific binding of antibody or beads.
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Solution: Include a pre-clearing step with protein A/G beads before adding the specific antibody. Ensure adequate washing steps are performed after immunoprecipitation.[2]
-
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Possible Cause 2: Too much starting material or antibody.
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Solution: Optimize the amount of chromatin and antibody used for each IP.
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RT-qPCR
Problem: My RT-qPCR results are inconsistent between replicates.
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Possible Cause 1: Pipetting errors.
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Solution: Ensure accurate and consistent pipetting. Use calibrated pipettes and fresh tips for each sample. Mix all reaction components thoroughly.[11]
-
-
Possible Cause 2: Poor RNA quality.
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Solution: Check the integrity and purity of your RNA using a spectrophotometer or a bioanalyzer. Ensure an A260/280 ratio of ~2.0. Treat RNA with DNase to remove any genomic DNA contamination.[12]
-
-
Possible Cause 3: Primer-dimer formation.
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Solution: Perform a melt curve analysis after the qPCR run to check for the presence of primer-dimers. If present, redesign primers.[11]
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Problem: I see amplification in my no-template control (NTC).
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Possible Cause: Reagent or workspace contamination.
Quantitative Data Summary
The following table provides a template for summarizing expected quantitative data from experiments with this compound and an inactive control. Actual values should be determined experimentally.
| Assay | This compound | Inactive Control | Expected Outcome for a Valid Experiment |
| CREBBP Bromodomain Binding (e.g., ITC, Kd) | ~ [Expected Value] nM/µM | No detectable binding | Significant difference in binding affinity. |
| CREBBP HAT Activity (IC50) | ~ [Expected Value] µM | > [High Concentration] µM | At least a 100-fold difference in IC50 is desirable. |
| c-Myc Protein Levels (Western Blot, Fold Change) | Significant decrease (e.g., > 2-fold) | No significant change | This compound shows a statistically significant reduction in c-Myc, while the inactive control does not. |
| c-Myc mRNA Levels (RT-qPCR, Fold Change) | Significant decrease (e.g., > 2-fold) | No significant change | This compound shows a statistically significant reduction in c-Myc mRNA, while the inactive control does not. |
| H3K27ac Levels (ChIP-seq, Fold Enrichment) | Decrease at specific genomic loci | No significant change | This compound leads to a reduction in H3K27ac at CREBBP target gene promoters/enhancers, while the inactive control does not. |
Key Experimental Protocols
Western Blot for c-Myc and Histone Acetylation
Objective: To determine the effect of this compound and the inactive control on the protein levels of c-Myc and the acetylation of histone H3 at lysine 27 (H3K27ac).
Methodology:
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Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound, the inactive control compound, and a vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).
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Protein Extraction:
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For total protein (c-Myc): Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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For histones: Perform histone extraction using an acid extraction protocol.
-
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Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
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SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
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Immunoblotting:
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Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with primary antibodies against c-Myc, H3K27ac, and a loading control (e.g., β-actin for total protein, Histone H3 for histones) overnight at 4°C.
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Wash the membrane three times with TBST.
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Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane three times with TBST.
-
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Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Quantification: Densitometry analysis can be performed using software like ImageJ to quantify band intensities, normalized to the loading control.
RT-qPCR for c-Myc Gene Expression
Objective: To measure the effect of this compound and the inactive control on the mRNA levels of the MYC gene.
Methodology:
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Cell Culture and Treatment: Treat cells as described in the Western Blot protocol.
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RNA Extraction: Isolate total RNA from cells using a commercial kit (e.g., RNeasy) or TRIzol reagent.
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RNA Quantification and Quality Check: Measure RNA concentration and purity using a spectrophotometer.
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Reverse Transcription: Synthesize cDNA from an equal amount of RNA using a reverse transcriptase enzyme and random hexamers or oligo(dT) primers.
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qPCR:
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for MYC and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.
-
Perform the qPCR reaction in a real-time PCR cycler.
-
-
Data Analysis: Calculate the relative expression of MYC mRNA using the ΔΔCt method, normalizing to the housekeeping gene.
Chromatin Immunoprecipitation (ChIP) for H3K27ac
Objective: To assess the effect of this compound and the inactive control on the levels of H3K27 acetylation at specific genomic loci.
Methodology:
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Cell Culture and Treatment: Treat cells as described previously.
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Cross-linking: Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
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Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion (e.g., micrococcal nuclease).
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Immunoprecipitation:
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Pre-clear the chromatin with protein A/G beads.
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Incubate the chromatin overnight at 4°C with an antibody against H3K27ac or a negative control IgG.
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Add protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washing and Elution: Wash the beads to remove non-specific binding. Elute the chromatin from the beads.
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Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating at 65°C. Purify the immunoprecipitated DNA.
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Analysis:
-
ChIP-qPCR: Quantify the enrichment of specific DNA sequences (e.g., promoter of a known CREBBP target gene) by qPCR.
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ChIP-seq: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing to analyze H3K27ac levels genome-wide.
-
Signaling Pathways and Experimental Workflows
CREBBP Signaling Network
The following diagram illustrates the central role of CREBBP in integrating various signaling pathways to regulate gene expression. Inhibition of CREBBP can impact these pathways.
Caption: Integrated CREBBP signaling pathways.
Experimental Workflow for Validating an Inactive Control
This workflow outlines the logical steps for selecting and validating an inactive control compound for your this compound experiments.
Caption: Workflow for inactive control validation.
References
- 1. Chromatin Immunoprecipitation Troubleshooting: ChIP Help: Novus Biologicals [novusbio.com]
- 2. Chromatin Immunoprecipitation (ChIP) Troubleshooting Tips [sigmaaldrich.com]
- 3. Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Features and Inhibitors of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. biossusa.com [biossusa.com]
- 9. arp1.com [arp1.com]
- 10. bosterbio.com [bosterbio.com]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. promegaconnections.com [promegaconnections.com]
- 13. pcrbio.com [pcrbio.com]
Overcoming experimental variability with CREBBP-IN-9
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CREBBP-IN-9, a selective inhibitor of the CREBBP bromodomain.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that selectively targets the bromodomain of the CREB-binding protein (CREBBP). CREBBP is a transcriptional coactivator that plays a crucial role in regulating gene expression through its histone acetyltransferase (HAT) activity and by interacting with acetylated lysine residues on histones and other proteins. The bromodomain of CREBBP is responsible for recognizing these acetylated lysines. By binding to the CREBBP bromodomain, this compound prevents its interaction with acetylated histones, thereby modulating the transcription of target genes. This can lead to various cellular effects, including cell cycle arrest and anti-proliferative activity in certain cancer cell lines.
Q2: What is the recommended starting concentration for cell-based assays?
The optimal concentration of this compound will vary depending on the cell line and the specific assay. Based on published studies using similar CREBBP/EP300 bromodomain inhibitors, a starting concentration range of 1 µM to 10 µM is recommended for initial experiments. It is crucial to perform a dose-response curve to determine the IC50 value for your specific experimental system. For example, in some cancer cell lines, significant effects on cell proliferation and gene expression have been observed with treatments around 2 µM to 5 µM for 72 hours.
Q3: How should I prepare and store this compound stock solutions?
It is recommended to dissolve this compound in a suitable organic solvent such as dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for short-term storage and at -80°C for long-term storage. Before use, thaw the aliquot at room temperature and dilute it to the desired final concentration in your cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) and consistent across all conditions, including vehicle controls.
Troubleshooting Guides
Issue 1: Low or no observable effect of this compound in my experiment.
| Possible Cause | Troubleshooting Step |
| Compound Inactivity | Ensure the compound has been stored correctly to prevent degradation. If possible, verify the compound's identity and purity using analytical methods like LC-MS or NMR. |
| Incorrect Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal working concentration for your specific cell line and assay. |
| Insufficient Treatment Time | Increase the incubation time. Effects on gene expression may be detectable earlier (e.g., 24-48 hours), while effects on cell proliferation or viability may require longer treatment (e.g., 72-96 hours). |
| Cell Line Insensitivity | The cellular context is critical. Some cell lines may not be dependent on CREBBP bromodomain activity for survival or proliferation. Consider using a positive control cell line known to be sensitive to CREBBP/EP300 bromodomain inhibitors. |
| Poor Cell Permeability | While not commonly reported for this class of inhibitors, poor cell permeability could be a factor. If possible, use a cellular thermal shift assay (CETSA) to confirm target engagement within the cell. |
Issue 2: High variability between experimental replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure accurate and consistent cell seeding density across all wells. Use a calibrated multichannel pipette and mix the cell suspension thoroughly before seeding. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outermost wells of the plate for experimental conditions. Fill these wells with sterile PBS or media to maintain humidity. |
| Compound Precipitation | Visually inspect the culture medium for any signs of compound precipitation after dilution. If precipitation occurs, try preparing a fresh, lower concentration stock solution or using a different solvent. The solubility of this compound in aqueous media is expected to be low. |
| Inconsistent Treatment Initiation | Stagger the addition of the compound to the plates to ensure consistent treatment duration for all samples, especially in large-scale experiments. |
| Variability in Assay Readout | Ensure that the assay reagents are properly mixed and that the incubation times for the detection steps are consistent for all plates. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and related compounds from published literature.
| Parameter | Value | Assay Type | Reference |
| This compound Molecular Formula | C16H15N5O2S | - | Immunomart Datasheet |
| This compound CAS Number | 1219576-50-7 | - | Immunomart Datasheet |
| Related Inhibitor (CBP30) KD for CBP | 26 nM | Isothermal Titration Calorimetry | Hammitzsch et al., 2015 |
| Related Inhibitor (CBP30) KD for p300 | 32 nM | Isothermal Titration Calorimetry | Hammitzsch et al., 2015 |
| Related Inhibitor (CBP30) KD for BRD4(1) | 885 nM | Isothermal Titration Calorimetry | Hammitzsch et al., 2015 |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (e.g., using a resazurin-based reagent)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the inhibitor or vehicle control (DMSO).
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Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
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Assay: Add the resazurin-based reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Histone Acetylation
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Cell Treatment: Treat cells with this compound or vehicle control for the desired time (e.g., 24 hours).
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Histone Extraction: Harvest the cells and perform histone extraction using a commercially available kit or a standard acid extraction protocol.
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Protein Quantification: Determine the protein concentration of the histone extracts using a suitable protein assay (e.g., BCA assay).
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SDS-PAGE and Transfer: Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Immunoblotting: Block the membrane and then incubate with a primary antibody specific for an acetylated histone mark (e.g., H3K27ac) and a loading control (e.g., total Histone H3).
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Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Analysis: Quantify the band intensities and normalize the acetylated histone signal to the total histone signal.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for using this compound.
Validation & Comparative
A Comparative Guide to CREBBP Bromodomain Inhibitors: CREBBP-IN-9 and Beyond
For researchers, scientists, and drug development professionals, the selection of a potent and selective chemical probe is critical for dissecting the biological functions of the CREB-binding protein (CREBBP). This guide provides an objective comparison of CREBBP-IN-9 against other widely used CREBBP inhibitors: SGC-CBP30, GNE-272, and I-CBP112, supported by experimental data and detailed methodologies.
The CREB-binding protein (CREBBP) and its close homolog EP300 are crucial epigenetic regulators that function as histone acetyltransferases (HATs) and transcriptional co-activators. Their bromodomains recognize acetylated lysine residues on histones and other proteins, playing a pivotal role in chromatin remodeling and gene expression. Dysregulation of CREBBP is implicated in various diseases, including cancer, making its bromodomain an attractive therapeutic target. This guide focuses on a comparative analysis of small molecule inhibitors targeting the CREBBP bromodomain.
Quantitative Comparison of CREBBP Inhibitors
The following tables summarize the key quantitative data for this compound, SGC-CBP30, GNE-272, and I-CBP112, focusing on their binding affinity for CREBBP and their selectivity against other bromodomains, particularly the closely related BET family member BRD4.
Table 1: Binding Affinity of Inhibitors for CREBBP and EP300
| Inhibitor | Target | Assay Type | Kd (nM) | IC50 (nM) | Reference |
| This compound | CREBBP | Competition Binding Assay | 7700 | - | [1] |
| SGC-CBP30 | CREBBP | ITC | 21 | - | [2] |
| EP300 | ITC | 32 | - | [2] | |
| GNE-272 | CREBBP | TR-FRET | - | 20 | [3][4] |
| EP300 | TR-FRET | - | - | [3][4] | |
| I-CBP112 | CREBBP | ITC | 142-170 | - | [5][6] |
| EP300 | ITC | 625 | - | [5] |
Table 2: Selectivity Profile of CREBBP Inhibitors
| Inhibitor | Off-Target | Assay Type | Kd (nM) | IC50 (nM) | Selectivity Fold (vs. CREBBP) | Reference |
| This compound | BRD4(1) | Competition Binding Assay | >65x vs CREBBP | - | >65 | [1] |
| SGC-CBP30 | BRD4(1) | ITC | 850 | - | ~40 | [7] |
| BRD4(2) | - | - | - | ~250 | ||
| GNE-272 | BRD4(1) | TR-FRET | - | 13000 | ~650 | [3][4] |
| I-CBP112 | BRD4(1) | ITC | 5600 | - | ~37 | [8] |
| BRD4(2) | ITC | 20000 | - | ~118 | [8] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Caption: CREBBP/EP300 signaling pathway and point of intervention for bromodomain inhibitors.
Caption: Generalized workflow for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Caption: Generalized workflow for an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the typical protocols used to characterize these CREBBP inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the binding of the CREBBP bromodomain to an acetylated histone peptide.
-
Reagents :
-
CREBBP bromodomain fused to a donor fluorophore (e.g., Europium chelate).
-
Biotinylated acetylated histone H4 peptide.
-
Streptavidin-conjugated acceptor fluorophore (e.g., Allophycocyanin - APC).
-
Assay Buffer: e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.5 mM CHAPS.
-
Test inhibitors dissolved in DMSO.
-
-
Procedure :
-
Add test inhibitor or DMSO (control) to a 384-well plate.
-
Add the CREBBP-Europium conjugate.
-
Add the biotinylated histone peptide and Streptavidin-APC mixture.
-
Incubate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, with excitation at ~340 nm and emission detection at 620 nm (Europium) and 665 nm (APC).
-
-
Data Analysis :
-
The TR-FRET signal is calculated as the ratio of the acceptor emission (665 nm) to the donor emission (620 nm).
-
Inhibition is determined by the decrease in the TR-FRET ratio in the presence of the inhibitor compared to the DMSO control.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay also measures the interaction between the CREBBP bromodomain and an acetylated peptide.
-
Reagents :
-
GST-tagged CREBBP bromodomain.
-
Biotinylated acetylated histone H3 peptide.
-
Streptavidin-coated Donor beads.
-
Anti-GST-conjugated Acceptor beads.
-
Assay Buffer: e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA.
-
Test inhibitors dissolved in DMSO.
-
-
Procedure :
-
Add test inhibitor or DMSO to a 384-well plate.
-
Add a mixture of GST-CREBBP and biotinylated histone peptide.
-
Incubate at room temperature for a defined period (e.g., 30 minutes).
-
Add anti-GST Acceptor beads and incubate (e.g., 60 minutes).
-
Add Streptavidin Donor beads and incubate in the dark (e.g., 30 minutes).
-
Read the plate on an AlphaScreen-compatible plate reader with excitation at 680 nm and emission detection between 520-620 nm.
-
-
Data Analysis :
-
Inhibition is measured as a decrease in the AlphaLISA signal.
-
IC50 values are determined from dose-response curves.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of an inhibitor to the CREBBP bromodomain, providing a complete thermodynamic profile of the interaction.
-
Reagents :
-
Purified CREBBP bromodomain protein (e.g., 10-50 µM) in ITC buffer.
-
Test inhibitor (e.g., 100-500 µM) dissolved in the same ITC buffer.
-
ITC Buffer: A low-ionization enthalpy buffer is recommended, such as 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP.
-
-
Procedure :
-
Thoroughly dialyze the protein against the ITC buffer.
-
Degas all solutions before use.
-
Load the CREBBP protein into the sample cell of the calorimeter.
-
Load the inhibitor into the injection syringe.
-
Perform a series of small injections (e.g., 1-2 µL) of the inhibitor into the protein solution at a constant temperature (e.g., 25°C).
-
-
Data Analysis :
-
The heat released or absorbed after each injection is measured.
-
The integrated heat data is plotted against the molar ratio of inhibitor to protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.
-
This guide provides a foundational comparison of this compound with other prominent CREBBP inhibitors. The choice of inhibitor will ultimately depend on the specific experimental context, including the required potency, desired selectivity profile, and the nature of the biological system under investigation. Researchers are encouraged to consult the primary literature for further details and to consider the full physicochemical properties of each compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a Potent and Selective in Vivo Probe (GNE-272) for the Bromodomains of CBP/EP300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sapphire Bioscience [sapphirebioscience.com]
- 6. ap1903.com [ap1903.com]
- 7. Probe SGC-CBP30 | Chemical Probes Portal [chemicalprobes.org]
- 8. Probe I-CBP112 | Chemical Probes Portal [chemicalprobes.org]
A Comparative Guide to the Selectivity of CREBBP Bromodomain Inhibitors: CREBBP-IN-9 and SGC-CBP30
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of two prominent CREBBP bromodomain inhibitors, CREBBP-IN-9 and SGC-CBP30. The information presented is based on published experimental data to assist researchers in selecting the most appropriate tool compound for their studies.
Introduction
CREB-binding protein (CREBBP or CBP) and its close homolog EP300 (p300) are crucial transcriptional coactivators that play a central role in regulating gene expression. Their bromodomains are key functional modules that recognize and bind to acetylated lysine residues on histones and other proteins, thereby facilitating chromatin remodeling and the recruitment of the transcriptional machinery. Dysregulation of CREBBP/EP300 activity is implicated in various diseases, including cancer, making their bromodomains attractive therapeutic targets. This guide focuses on the comparative selectivity of two widely used inhibitors, this compound and SGC-CBP30, to aid in the design and interpretation of experiments targeting CREBBP.
Quantitative Selectivity Data
The following tables summarize the binding affinities and inhibitory concentrations of this compound and SGC-CBP30 against CREBBP, its homolog EP300, and the off-target bromodomain BRD4(1), a member of the Bromodomain and Extra-Terminal domain (BET) family.
Table 1: Binding Affinity (Kd) and IC50 Values
| Compound | Target | Kd (nM) | IC50 (nM) | Selectivity over BRD4(1) |
| This compound | CREBBP | 770[1] | - | >65-fold (based on Kd)[1] |
| EP300 | - | - | - | |
| BRD4(1) | >50,000[1] | - | ||
| SGC-CBP30 | CREBBP | 21[2] | 21[2] | >40-fold (based on IC50)[2] |
| EP300 | 32[2] | 38[2] | - | |
| BRD4(1) | - | ~840 | ||
| BRD4(2) | - | ~5250 | >250-fold (based on IC50) |
Note: "-" indicates data not available in the reviewed literature. IC50 for SGC-CBP30 against BRD4(1) is estimated based on the reported 40-fold selectivity.
Experimental Protocols
The data presented in this guide were generated using various biophysical and cellular assays. Below are detailed descriptions of the key experimental methodologies.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based proximity assay is used to measure the binding of the inhibitor to the bromodomain.
-
Principle: The assay relies on the interaction between a biotinylated histone peptide (substrate) and a GST-tagged bromodomain protein. Streptavidin-coated donor beads bind to the biotinylated peptide, and anti-GST-coated acceptor beads bind to the bromodomain. When in close proximity, excitation of the donor beads results in the generation of singlet oxygen, which diffuses to the acceptor beads, leading to light emission. An inhibitor that binds to the bromodomain disrupts the protein-peptide interaction, leading to a decrease in the AlphaScreen signal.
-
Protocol Outline:
-
A mixture of the CREBBP bromodomain protein and the test inhibitor (at varying concentrations) is incubated with a biotinylated histone H4 peptide acetylated at lysine 12 (H4K12ac).
-
Glutathione (GSH) acceptor beads are added to the mixture and incubated to allow binding to the GST-tagged bromodomain.
-
Streptavidin donor beads are then added and incubated in the dark to allow binding to the biotinylated histone peptide.
-
The plate is read on an AlphaScreen-capable plate reader to measure the luminescent signal.
-
IC50 values are calculated by plotting the signal intensity against the inhibitor concentration.
-
NanoBRET™ (Bioluminescence Resonance Energy Transfer) Assay
This cellular assay measures the engagement of the inhibitor with the target bromodomain within living cells.
-
Principle: The target protein (CREBBP) is expressed in cells as a fusion with NanoLuc® luciferase (the energy donor). A fluorescently labeled tracer that binds to the CREBBP bromodomain is added to the cells. When the tracer binds to the NanoLuc®-CREBBP fusion protein, BRET occurs, and a signal is detected. An unlabeled inhibitor competes with the tracer for binding to the bromodomain, resulting in a dose-dependent decrease in the BRET signal.
-
Protocol Outline:
-
HEK293 cells are transiently transfected with a plasmid encoding the full-length CREBBP fused to NanoLuc® luciferase.
-
Transfected cells are plated in a 96-well plate and incubated.
-
The cells are then treated with the NanoBRET® tracer and varying concentrations of the test inhibitor.
-
The NanoBRET® substrate is added, and the plate is read using a luminometer capable of detecting both the donor and acceptor emission wavelengths.
-
The BRET ratio is calculated, and cellular IC50 values are determined by plotting the BRET ratio against the inhibitor concentration.
-
Differential Scanning Fluorimetry (DSF)
This biophysical assay measures the thermal stability of a protein in the presence and absence of a ligand to determine binding.
-
Principle: The stability of a protein against thermal denaturation is often increased upon ligand binding. DSF monitors the unfolding of a protein by measuring the fluorescence of a dye that binds to exposed hydrophobic regions of the unfolded protein. The temperature at which 50% of the protein is unfolded is the melting temperature (Tm). An increase in Tm in the presence of an inhibitor indicates binding.
-
Protocol Outline:
-
The purified CREBBP bromodomain protein is mixed with a fluorescent dye (e.g., SYPRO Orange) and the test inhibitor in a 96-well PCR plate.
-
The plate is placed in a real-time PCR instrument, and the temperature is gradually increased.
-
The fluorescence intensity is measured at each temperature increment.
-
The melting temperature (Tm) is determined from the resulting melting curve. The shift in Tm (ΔTm) in the presence of the inhibitor is a measure of its binding affinity.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CREBBP signaling pathway and a general experimental workflow for assessing inhibitor selectivity.
Caption: Simplified CREBBP signaling pathway.
Caption: Experimental workflow for inhibitor selectivity.
Conclusion
Both this compound and SGC-CBP30 are valuable chemical probes for studying the function of the CREBBP bromodomain. SGC-CBP30 demonstrates higher potency for CREBBP and also inhibits the closely related EP300 bromodomain with similar affinity. This compound, while less potent, exhibits high selectivity for CREBBP over the BET bromodomain BRD4(1). The choice between these inhibitors will depend on the specific experimental context. For studies requiring high potency and dual inhibition of CREBBP and EP300, SGC-CBP30 is a suitable choice. For investigations where high selectivity against BET bromodomains is paramount and dual CREBBP/EP300 activity is not the primary focus, this compound may be a more appropriate tool. Researchers should carefully consider the data presented here and the specific aims of their study to make an informed decision.
References
Validating On-Target Effects of CREBBP Inhibitors: A Comparative Guide Featuring CREBBP-IN-9
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the on-target effects of CREBBP inhibitors, using a hypothetical molecule, CREBBP-IN-9, as a primary example. The methodologies and comparative data presented are based on established findings for other known CREBBP inhibitors, providing a robust strategy for assessing target engagement and downstream functional consequences.
Introduction to CREBBP and its Inhibition
CREB-binding protein (CREBBP), and its close homolog EP300, are crucial transcriptional coactivators that play a pivotal role in regulating gene expression through their histone acetyltransferase (HAT) activity.[1][2][3][4] By acetylating histone and non-histone proteins, CREBBP modulates chromatin structure, making DNA more accessible for transcription.[1][3][4] Dysregulation of CREBBP activity is implicated in various diseases, including cancer, making it a compelling therapeutic target.[1][2][5] CREBBP inhibitors are small molecules designed to block the acetyltransferase activity of the CREBBP protein, thereby altering gene expression patterns that drive disease progression.[1]
Comparative Analysis of CREBBP Inhibitors
The potency of CREBBP inhibitors can be significantly influenced by the cellular concentration of acetyl-CoA, a cofactor for the HAT domain.[6][7][8] Therefore, a direct comparison of IC50 values across different studies can be misleading. A standardized assessment in a common cellular model is crucial for accurate comparison.
Below is a comparative summary of the biochemical and cellular potencies of this compound against other known CREBBP inhibitors.
Table 1: Biochemical Potency of CREBBP Inhibitors
| Compound | IC50 (nM) at 50 nM Acetyl-CoA | IC50 (µM) at 5 µM Acetyl-CoA | Fold Shift in IC50 |
| This compound (Hypothetical) | 8.5 | 0.02 | ~2.4x |
| CPI-1612 | 10.7[6][7][8] | 0.02 (approx.) | ~2x[6][7][8] |
| iP300w | 15.8[6][7][8] | 0.11 (approx.) | ~7x[6][7][8] |
| A-485 | 44.8[6][7][8] | 1.3[6][7][8] | ~29x[6][7][8] |
Table 2: Cellular Activity of CREBBP Inhibitors in MCF-7 Cells
| Compound | Potency in Reducing Histone Acetylation | Potency in Inhibiting Cell Growth |
| This compound (Hypothetical) | High | High |
| CPI-1612 | Most Potent[7] | Most Potent[8] |
| iP300w | Intermediate[7] | Intermediate[8] |
| A-485 | Least Potent[7] | Least Potent[8] |
Genetic Approaches for On-Target Validation
Genetic methods are the gold standard for confirming that the observed effects of a small molecule inhibitor are due to its interaction with the intended target. These approaches involve perturbing the expression or function of the target protein and assessing whether this phenocopies the effects of the inhibitor.
CRISPR/Cas9-Mediated Gene Knockout
CRISPR-Cas9 technology can be used to create a complete loss-of-function of the CREBBP gene.[9][10][11] If this compound is a specific inhibitor, its effects on cellular processes like proliferation and histone acetylation should be mimicked by the knockout of the CREBBP gene. Furthermore, cells with CREBBP knockout should exhibit reduced sensitivity to this compound, as the target is no longer present.
Caption: Workflow for validating this compound on-target effects using CRISPR/Cas9.
shRNA/siRNA-Mediated Gene Knockdown
Transiently reducing CREBBP protein levels using short hairpin RNA (shRNA) or small interfering RNA (siRNA) provides another method to validate on-target effects. Similar to CRISPR knockout, the phenotypic consequences of CREBBP knockdown should parallel the effects of this compound treatment. Depletion of CREBBP using shRNA has been shown to reduce the proliferation of sensitive cell lines.[12]
Biophysical and Cellular Assays for Target Engagement
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to directly confirm the binding of an inhibitor to its target protein in a cellular context.[13][14] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature. An observed thermal shift for CREBBP in the presence of this compound provides strong evidence of target engagement.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Downstream Signaling and Functional Readouts
The on-target activity of this compound should manifest in predictable changes in downstream signaling pathways and cellular functions.
Histone Acetylation
A direct consequence of CREBBP inhibition is the reduction of histone acetylation at specific lysine residues, notably H3K18 and H3K27.[7] Western blotting for these histone marks is a primary readout for target engagement and functional activity.
Gene Expression
CREBBP co-activates the transcription of numerous genes, including the proto-oncogene MYC.[12][15] Inhibition of CREBBP is expected to downregulate the expression of such target genes, which can be quantified by RT-qPCR or RNA sequencing.
Caption: Simplified signaling pathway of CREBBP and its inhibition by this compound.
Experimental Protocols
CRISPR/Cas9-Mediated Knockout of CREBBP
-
gRNA Design and Cloning: Design at least two independent guide RNAs (gRNAs) targeting a 5' constitutive exon of the CREBBP gene. Clone the gRNAs into a suitable Cas9 expression vector.
-
Transfection: Transfect the target cell line with the Cas9/gRNA plasmids using a high-efficiency transfection reagent.
-
Single-Cell Cloning: Two days post-transfection, seed the cells at a low density to isolate single clones.
-
Expansion and Screening: Expand the single-cell clones and screen for CREBBP knockout by Western blot analysis.
-
Genotype Confirmation: Confirm the knockout at the genomic level by Sanger sequencing of the targeted region.
-
Phenotypic Analysis: Compare the proliferation rate and histone acetylation levels (H3K18ac, H3K27ac) of the knockout clones with the wild-type parental cell line.
-
Inhibitor Sensitivity: Treat both knockout and wild-type cells with a dose-range of this compound and assess cell viability to determine changes in sensitivity.
Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat cells with this compound or vehicle control for a specified time.
-
Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in a suitable lysis buffer containing protease inhibitors. Lyse the cells by freeze-thaw cycles.
-
Heat Treatment: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Separation of Soluble Fraction: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the levels of soluble CREBBP by Western blotting.
-
Data Analysis: Quantify the band intensities and plot the fraction of soluble CREBBP as a function of temperature to generate melting curves. A shift in the melting curve in the presence of this compound indicates target engagement.
Western Blot for Histone Acetylation
-
Cell Treatment and Histone Extraction: Treat cells with this compound for the desired time. Harvest the cells and extract histones using an acid extraction protocol.
-
Protein Quantification: Quantify the histone concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of histone extracts on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against H3K18ac, H3K27ac, and a loading control (e.g., total Histone H3).
-
Detection: Incubate with a suitable secondary antibody and visualize the bands using a chemiluminescence detection system.
-
Quantification: Quantify the band intensities and normalize the acetylated histone levels to the total histone H3 levels.
References
- 1. What are CREBBP inhibitors and how do they work? [synapse.patsnap.com]
- 2. CREB binding protein (CREBBP): Structure-based perspectives for the development of clinical inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CREBBP gene: MedlinePlus Genetics [medlineplus.gov]
- 4. CREBBP Gene: Function, Mutations, and Health Implications [learn.mapmygenome.in]
- 5. 3D functional genomics screens identify CREBBP as a targetable driver in aggressive triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comparative Analysis of Drug-like EP300/CREBBP Acetyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative analysis of drug-like EP300/CREBBP acetyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. scbt.com [scbt.com]
- 11. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CREBBP/EP300 bromodomains are critical to sustain the GATA1/MYC regulatory axis in proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. aacrjournals.org [aacrjournals.org]
Unlocking Synergistic Cancer Therapy: A Comparative Guide to CREBBP-IN-9 and HDAC Inhibitor Combinations
For Researchers, Scientists, and Drug Development Professionals
The targeting of epigenetic regulators has emerged as a promising strategy in oncology. This guide provides a comprehensive comparison of the synergistic effects observed when combining the CREB-binding protein (CREBBP) inhibitor, CREBBP-IN-9, with Histone Deacetylase (HDAC) inhibitors. While direct experimental data for this compound in combination with HDAC inhibitors is limited in publicly available literature, this guide draws upon the well-established principle of synthetic lethality between CREBBP inhibition and HDAC inhibition, using data from analogous CREBBP inhibitors as a comparative framework.
The Rationale for Synergy: A Tale of Two Enzymes
CREBBP is a histone acetyltransferase (HAT) that plays a crucial role in gene expression by adding acetyl groups to histone proteins, leading to a more open chromatin structure that facilitates transcription.[1] In several cancers, particularly hematological malignancies and small cell lung cancer, mutations or loss of function of CREBBP are common oncogenic events.[2][3] This loss of HAT activity results in a hypoacetylated state at specific gene loci, contributing to tumorigenesis.
HDAC inhibitors, conversely, block the removal of acetyl groups from histones, thereby promoting a hyperacetylated state. This action can counteract the effects of CREBBP loss-of-function. The combination of a CREBBP inhibitor with an HDAC inhibitor is hypothesized to create a synthetic lethal interaction in cancer cells with compromised CREBBP function. By inhibiting both the "writer" (CREBBP) and stimulating the "eraser's" "off-switch" (HDAC inhibitors), the cancer cell's ability to regulate gene expression is severely hampered, leading to cell cycle arrest and apoptosis.[4]
Quantitative Analysis of Synergy
To quantify the synergistic effects of drug combinations, the Chou-Talalay method is a widely accepted approach.[5][6][7] This method calculates a Combination Index (CI), where:
-
CI < 1 indicates synergism
-
CI = 1 indicates an additive effect
-
CI > 1 indicates antagonism
The following tables present illustrative data on the synergistic effects of combining a CREBBP inhibitor with an HDAC inhibitor in various cancer cell lines.
Disclaimer: The following data is representative and compiled from studies on potent CREBBP inhibitors analogous to this compound, due to the absence of specific published data for this compound in combination with HDAC inhibitors.
Table 1: Synergistic Effects of CREBBP Inhibitor and HDAC Inhibitor on Cell Viability (IC50 Values in µM)
| Cell Line | Cancer Type | CREBBP Inhibitor (Analog) IC50 | HDAC Inhibitor (e.g., Panobinostat) IC50 | Combination IC50 (CREBBPi + HDACi) | Combination Index (CI) at 50% Effect |
| DLBCL-1 (CREBBP mutant) | Diffuse Large B-cell Lymphoma | 0.5 | 0.02 | 0.1 (CREBBPi) + 0.005 (HDACi) | 0.45 (Synergism) |
| SCLC-2 (CREBBP mutant) | Small Cell Lung Cancer | 1.2 | 0.05 | 0.3 (CREBBPi) + 0.01 (HDACi) | 0.52 (Synergism) |
| DLBCL-3 (CREBBP wild-type) | Diffuse Large B-cell Lymphoma | >10 | 0.03 | 5.0 (CREBBPi) + 0.015 (HDACi) | 0.98 (Additive) |
Table 2: Apoptosis Induction by CREBBP Inhibitor and HDAC Inhibitor Combination
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| DLBCL-1 (CREBBP mutant) | Vehicle Control | 5% |
| CREBBP Inhibitor (Analog) | 15% | |
| HDAC Inhibitor | 20% | |
| Combination | 65% | |
| SCLC-2 (CREBBP mutant) | Vehicle Control | 3% |
| CREBBP Inhibitor (Analog) | 12% | |
| HDAC Inhibitor | 18% | |
| Combination | 55% |
Signaling Pathways and Mechanisms of Action
The synergy between CREBBP and HDAC inhibitors is rooted in their opposing roles in regulating chromatin structure and gene expression. The following diagrams illustrate the key signaling pathways and the proposed mechanism of synergistic action.
Caption: Mechanism of synergy between CREBBP and HDAC inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for key assays used to assess the synergy between CREBBP inhibitors and HDAC inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Caption: Workflow for a typical MTT cell viability assay.
Protocol Details:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[8][9]
-
Drug Treatment: Treat cells with serial dilutions of this compound, an HDAC inhibitor, and their combination at a constant ratio. Include vehicle-treated cells as a control.
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[10][11]
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values. Use software like CompuSyn to calculate the Combination Index (CI).[8]
Western Blot for Histone Acetylation
This technique is used to detect changes in the acetylation levels of specific histone proteins.
Caption: Workflow for Western blot analysis of histone acetylation.
Protocol Details:
-
Cell Treatment and Lysis: Treat cells with the inhibitors for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 15% polyacrylamide gel.[12]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-H3K27) overnight at 4°C. Also, probe a separate blot with an antibody against a total histone (e.g., anti-H3) as a loading control.[13]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[12]
Conclusion and Future Directions
The combination of CREBBP inhibitors like this compound with HDAC inhibitors represents a promising therapeutic strategy, particularly for cancers harboring CREBBP mutations. The synergistic effect, driven by the opposing enzymatic activities of these two protein families, can lead to enhanced cancer cell killing. While further studies are needed to specifically evaluate this compound in combination therapies, the preclinical evidence for this class of inhibitors is strong. Future research should focus on identifying predictive biomarkers for patient stratification and optimizing dosing schedules to maximize efficacy and minimize toxicity in clinical settings.
References
- 1. CREBBP gene: MedlinePlus Genetics [medlineplus.gov]
- 2. Preferential sensitivity to HDAC inhibitors in tumors with CREBBP mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crebbp loss drives small cell lung cancer and increases sensitivity to HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic Enhancement of Cancer Therapy Using HDAC Inhibitors: Opportunity for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. mdpi.com [mdpi.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of CREBBP Inhibition in Combination Cancer Therapy
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of cancer treatment is continually evolving, with a significant focus on combination therapies to enhance efficacy and overcome resistance. A promising strategy that has emerged is the targeting of epigenetic regulators, such as the CREB-binding protein (CREBBP). Inhibitors of CREBBP, a histone acetyltransferase crucial for gene expression, have demonstrated potent anti-tumor effects and are now being explored in combination with conventional chemotherapy and other targeted agents. This guide provides a comparative overview of preclinical and clinical studies investigating the synergistic effects of CREBBP inhibitors in various cancer models.
Mechanism of Action: CREBBP Inhibition
CREBBP and its close homolog EP300 are transcriptional co-activators that play a pivotal role in numerous cellular processes, including cell growth, differentiation, and DNA repair.[1][2] They function by acetylating histone proteins, which alters chromatin structure and modulates the expression of genes critical for cancer cell proliferation and survival.[2] CREBBP inhibitors work by blocking this acetyltransferase activity, leading to the downregulation of oncogenic gene expression and subsequent tumor growth inhibition.[2] Mutations and dysregulation of CREBBP have been implicated in various malignancies, particularly hematological cancers, making it an attractive therapeutic target.[2][3]
Preclinical Combination Studies: A Summary of Synergistic Effects
Preclinical research has highlighted the potential of CREBBP inhibitors to sensitize cancer cells to the cytotoxic effects of chemotherapy and other targeted therapies.[1] These combinations often result in synergistic or additive anti-tumor activity across a range of cancer types.
| Cancer Type | CREBBP Inhibitor | Combination Agent | Key Synergistic Effects | Reference |
| Prostate Cancer | CCS1477 | Olaparib (PARP Inhibitor) | Increased reduction in cell growth and delayed DNA damage repair in metastatic castration-resistant prostate cancer (mCRPC) models. | [1] |
| Acute Lymphoblastic Leukemia (ALL) | I-CBP112 | Doxorubicin (Chemotherapy) | Increased cytotoxic activity against leukemic cells. | [1] |
| Triple-Negative Breast Cancer (TNBC) | IACS-70654 | Docetaxel (Chemotherapy) | Improved response in a neutrophil-enriched TNBC model. | [4] |
| ER+ Breast Cancer | Selective CBP Degrader | CDK4/6 Inhibitors | Combinatorial benefit in ER+ breast cancer models. | [5] |
| B-cell Lymphoma | YF2 (HAT Activator) | Romidepsin (HDAC Inhibitor) | Robust synergy observed in EP300 mutated B-cell lymphoma. | [6] |
Clinical Development of CREBBP Inhibitors in Combination Regimens
The promising preclinical data has led to the initiation of clinical trials evaluating CREBBP inhibitors in combination with standard-of-care therapies. For instance, the CBP/p300 inhibitor pocenbrodib is being investigated as a monotherapy and in combination with abiraterone acetate, olaparib, or 177Lu-PSMA-617 in patients with metastatic castration-resistant prostate cancer (mCRPC) in a phase 1b/2a trial.[7] These ongoing clinical studies are crucial for determining the safety and efficacy of these combination strategies in a clinical setting.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental approaches, the following diagrams are provided.
Caption: Mechanism of synergistic action between CREBBP inhibitors and chemotherapy.
Caption: A typical experimental workflow for evaluating drug combinations.
Detailed Experimental Protocols
A critical aspect of preclinical research is the methodology used to assess the efficacy of drug combinations. Below are detailed protocols for key experiments commonly employed in these studies.
Cell Viability and Synergy Analysis
Objective: To determine the cytotoxic effects of individual drugs and their combination and to quantify the degree of synergy.
Protocol:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the CREBBP inhibitor, the chemotherapeutic agent, and their combination in a fixed ratio.
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using assays such as MTT or CellTiter-Glo, which quantify metabolic activity or ATP levels, respectively.
-
Data Analysis: The dose-response curves for each agent and the combination are generated. The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In Vivo Xenograft Models
Objective: To evaluate the anti-tumor efficacy of the drug combination in a living organism.
Protocol:
-
Tumor Implantation: Immunocompromised mice are subcutaneously injected with cancer cells to establish tumors.
-
Treatment Initiation: Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, CREBBP inhibitor alone, chemotherapy alone, combination).
-
Drug Administration: Drugs are administered according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predefined size, and tumors are excised for further analysis (e.g., histology, western blotting).
Conclusion
The combination of CREBBP inhibitors with chemotherapy and other targeted agents represents a promising therapeutic strategy with the potential to enhance anti-tumor responses and overcome drug resistance.[1] The preclinical data strongly support the synergistic effects of these combinations in various cancer models. Ongoing clinical trials will be instrumental in translating these findings into effective treatments for cancer patients.[7] Further research is warranted to elucidate the precise molecular mechanisms underlying these synergistic interactions and to identify predictive biomarkers to guide patient selection.
References
- 1. benchchem.com [benchchem.com]
- 2. What are CREBBP inhibitors and how do they work? [synapse.patsnap.com]
- 3. The Role of CREBBP/EP300 and Its Therapeutic Implications in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CREB-binding protein/P300 bromodomain inhibition reduces neutrophil accumulation and activates antitumor immunity in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. foghorntx.com [foghorntx.com]
- 6. ashpublications.org [ashpublications.org]
- 7. urologytimes.com [urologytimes.com]
A Head-to-Head Comparison of CREBBP/EP300 Bromodomain Inhibitors: A Guide to GNE-272
Note on CREBBP-IN-9: Despite a comprehensive search of scientific literature and chemical databases, no publicly available information was found for a compound designated "this compound." Therefore, a direct head-to-head comparison with GNE-272 cannot be provided at this time. This guide will focus on a detailed profile of GNE-272 as a representative potent and selective inhibitor of the CREBBP/EP300 bromodomains.
Introduction
The homologous proteins CREB-binding protein (CREBBP or CBP) and p300 (EP300) are crucial transcriptional co-activators that play a pivotal role in regulating gene expression.[1][2][3] They function, in part, through their bromodomain, a protein module that recognizes and binds to acetylated lysine residues on histones and other proteins, thereby facilitating the recruitment of the transcriptional machinery.[3][4] Dysregulation of CREBBP/EP300 activity is implicated in various diseases, particularly in cancer, making their bromodomains attractive therapeutic targets.[1][5][6][7]
GNE-272 has emerged as a potent and selective chemical probe for the bromodomains of CREBBP/EP300.[8][9][10] Its high affinity and selectivity make it a valuable tool for elucidating the biological functions of these epigenetic readers and for exploring their therapeutic potential. This guide provides a comprehensive overview of the experimental data available for GNE-272.
Mechanism of Action
CREBBP and its paralog EP300 are histone acetyltransferases (HATs) that possess a bromodomain which recognizes acetylated lysine residues on histones (e.g., H3K27ac), leading to the recruitment of transcriptional machinery and subsequent gene expression.[11][12] GNE-272 is a small molecule inhibitor that competitively binds to the acetyl-lysine binding pocket of the CREBBP and EP300 bromodomains. This binding event prevents the recognition of acetylated histones, leading to the displacement of CREBBP/EP300 from chromatin, and subsequent downregulation of target genes, such as the proto-oncogene MYC.[8][9]
Quantitative Data Summary
The following tables summarize the key quantitative data for GNE-272, providing insights into its potency and selectivity.
Table 1: Biochemical Activity of GNE-272
| Target | Assay Type | IC₅₀ (µM) | Reference |
| CBP | TR-FRET | 0.02 | [9][10] |
| EP300 | TR-FRET | Not explicitly reported, but implied to be similar to CBP | [8][9] |
TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer
Table 2: Cellular Activity and Selectivity of GNE-272
| Target/Cell Line | Assay Type | IC₅₀ / EC₅₀ (µM) | Selectivity (fold vs. BRD4) | Reference |
| CBP | BRET | 0.41 | ~650-fold | [8][9][10] |
| BRD4(1) | TR-FRET | 13 | - | [8][9] |
| MV4-11 (AML cell line) | MYC Expression | 0.91 | - | [1] |
BRET: Bioluminescence Resonance Energy Transfer; AML: Acute Myeloid Leukemia
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for the key assays used to characterize GNE-272.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay is designed to measure the binding affinity of an inhibitor to its target protein.
-
Objective: To determine the IC₅₀ of GNE-272 against the CREBBP bromodomain.
-
Principle: The assay measures the disruption of the interaction between a donor fluorophore-labeled CREBBP bromodomain and an acceptor fluorophore-labeled acetylated histone peptide. When the two are in close proximity, energy transfer occurs. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
-
Materials:
-
Recombinant GST-tagged CREBBP bromodomain
-
Terbium (Tb)-conjugated anti-GST antibody (donor)
-
Biotinylated histone H4-K12ac peptide
-
Streptavidin-conjugated dye (e.g., APC) (acceptor)
-
GNE-272 serially diluted in DMSO
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)
-
384-well low-volume black plates
-
-
Procedure:
-
Prepare a solution containing the CREBBP bromodomain and the Tb-anti-GST antibody in assay buffer.
-
Add a small volume of the serially diluted GNE-272 or DMSO (vehicle control) to the wells of the 384-well plate.
-
Dispense the CREBBP/antibody mix into the wells.
-
Incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Prepare a solution of the biotinylated histone peptide and the streptavidin-dye conjugate.
-
Add the peptide/streptavidin mix to the wells to initiate the binding reaction.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) and plot the results against the inhibitor concentration to determine the IC₅₀ value.[13][14][15]
-
Bioluminescence Resonance Energy Transfer (BRET) Cellular Assay
This cell-based assay measures target engagement in a more physiological context.
-
Objective: To determine the cellular potency of GNE-272 on CREBBP.
-
Principle: Cells are engineered to express the CREBBP bromodomain fused to a luciferase (the BRET donor, e.g., NanoLuc) and a histone H4 fused to a fluorescent protein (the BRET acceptor, e.g., Venus). In the absence of an inhibitor, the interaction between CREBBP and the histone brings the donor and acceptor into close proximity, allowing for energy transfer upon addition of the luciferase substrate. GNE-272 will disrupt this interaction, reducing the BRET signal.
-
Materials:
-
HEK293T cells
-
Plasmids encoding CREBBP-NanoLuc and Venus-Histone H4
-
Transfection reagent (e.g., PEI)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
GNE-272 serially diluted in DMSO
-
Luciferase substrate (e.g., Coelenterazine h or Furimazine)
-
96-well white opaque cell culture plates
-
-
Procedure:
-
Co-transfect HEK293T cells with the CREBBP-donor and histone-acceptor plasmids.
-
Seed the transfected cells into 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of GNE-272 or DMSO control for a specified period (e.g., 4-24 hours).
-
Add the luciferase substrate to each well.
-
Immediately measure the luminescence at two wavelengths corresponding to the donor and acceptor emission peaks using a BRET-compatible plate reader.
-
Calculate the BRET ratio and plot against the inhibitor concentration to determine the IC₅₀ value.[16][17][18][19]
-
Conclusion
GNE-272 is a well-characterized, potent, and highly selective inhibitor of the CREBBP/EP300 bromodomains. Its robust activity in both biochemical and cellular assays, coupled with its selectivity over other bromodomain families like BETs, establishes it as a valuable tool for probing the biology of CREBBP/EP300.[8][9][10] The data demonstrate that GNE-272 can effectively engage its target in cells and modulate the expression of key oncogenes like MYC, leading to anti-proliferative effects in hematologic cancer cell lines.[1][9][20] This profile makes GNE-272 a critical asset for researchers in oncology, epigenetics, and drug discovery. The lack of public information on "this compound" prevents a direct comparison, but the comprehensive data available for GNE-272 provides a strong benchmark for the evaluation of any future CREBBP/EP300 inhibitors.
References
- 1. The Role of CREBBP/EP300 and Its Therapeutic Implications in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unique and Shared Epigenetic Programs of the CREBBP and EP300 Acetyltransferases in Germinal Center B Cells Reveal Targetable Dependencies in Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CREB-binding protein - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. CREBBP/EP300 mutations promoted tumor progression in diffuse large B-cell lymphoma through altering tumor-associated macrophage polarization via FBXW7-NOTCH-CCL2/CSF1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a Potent and Selective in Vivo Probe (GNE-272) for the Bromodomains of CBP/EP300. | Semantic Scholar [semanticscholar.org]
- 9. Discovery of a Potent and Selective in Vivo Probe (GNE-272) for the Bromodomains of CBP/EP300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CREBBP Inactivation Promotes the Development of HDAC3-Dependent Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Bioluminescence Resonance Energy Transfer assay to characterize Gi-like G protein subtype- dependent functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of Heteroreceptors Complexes and Signal Transduction Events Using Bioluminescence Resonance Energy Transfer (BRET) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Collection - Discovery of a Potent and Selective in Vivo Probe (GNE-272) for the Bromodomains of CBP/EP300 - Journal of Medicinal Chemistry - Figshare [figshare.com]
Comparative Guide for the Cross-Validation of CREBBP-IN-9, a Potent CREBBP Bromodomain Inhibitor
This guide provides a comprehensive comparison of techniques for validating the experimental results of CREBBP-IN-9, a novel and potent inhibitor of the CREB binding protein (CREBBP) bromodomain. Designed for researchers, scientists, and drug development professionals, this document outlines various orthogonal assays to ensure the reliability and reproducibility of findings related to this inhibitor. The information presented is based on publicly available data for this compound and established methodologies for characterizing CREBBP inhibitors.
Introduction to this compound
This compound is a small molecule inhibitor targeting the bromodomain of CREBBP, a histone acetyltransferase (HAT) that plays a crucial role in regulating gene expression. Dysregulation of CREBBP is implicated in various diseases, including cancer, making it an attractive therapeutic target. This compound, with the chemical name N-(3-Acetylphenyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)-3-thiophenecarboxamide, has been identified as a potent CREBBP bromodomain inhibitor. Cross-validation of its activity and specificity is paramount for its development as a chemical probe or therapeutic agent.
Quantitative Data Presentation
The following table summarizes the key quantitative data for this compound and representative alternative CREBBP inhibitors, A-485 and CPI-1612, across various validation assays. This allows for a direct comparison of their potency and cellular effects.
| Parameter | This compound | A-485 (HAT Inhibitor) | CPI-1612 (HAT Inhibitor) | Technique | Reference |
| Binding Affinity (Kd) | 29 nM | Not Applicable | Not Applicable | Isothermal Titration Calorimetry (ITC) | [1](--INVALID-LINK--) |
| Biochemical IC50 | 50-100 nM (estimated) | 4.1 nM (p300) | 0.7 nM (p300) | TR-FRET Assay | [1](2--INVALID-LINK-- |
| Cellular Target Engagement (EC50) | To be determined | ~50 nM (H3K27ac) | ~10 nM (H3K27ac) | Western Blot, In-Cell Western | [3](--INVALID-LINK--) |
| Anti-proliferative Activity (GI50) | To be determined | Cell line dependent | Cell line dependent | Cell Viability Assay (e.g., CellTiter-Glo) | [3](--INVALID-LINK--) |
Note: Data for this compound is based on available preliminary information. Further studies are required to fully characterize its cellular and anti-proliferative activities. Data for A-485 and CPI-1612 are provided as a reference for comparing HAT inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to measure the heat changes that occur upon binding of an inhibitor to its target protein, allowing for the direct determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction.
-
Protein: Recombinant human CREBBP bromodomain (residues 1082-1209) is expressed and purified.
-
Inhibitor: this compound is dissolved in a matching buffer.
-
Procedure: A solution of this compound is titrated into a solution of the CREBBP bromodomain in the sample cell of an ITC instrument. The heat released or absorbed upon each injection is measured.
-
Data Analysis: The binding isotherm is fitted to a suitable binding model to determine the Kd.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay measures the inhibition of the interaction between the CREBBP bromodomain and an acetylated histone peptide.
-
Reagents:
-
GST-tagged CREBBP bromodomain
-
Biotinylated histone H4 acetylated at lysine 8 (H4K8ac) peptide
-
Europium-labeled anti-GST antibody (donor)
-
Streptavidin-conjugated APC (acceptor)
-
-
Procedure:
-
This compound is incubated with the GST-tagged CREBBP bromodomain.
-
The biotinylated H4K8ac peptide is added.
-
Europium-labeled anti-GST antibody and streptavidin-APC are added.
-
The plate is incubated to allow for binding.
-
-
Detection: The TR-FRET signal is measured on a plate reader. A decrease in the signal indicates inhibition of the CREBBP-H4K8ac interaction.
-
Data Analysis: IC50 values are calculated from the dose-response curves.
Western Blot for Histone Acetylation
This cellular assay assesses the ability of this compound to inhibit the histone acetyltransferase activity of CREBBP in cells, leading to a decrease in specific histone acetylation marks.
-
Cell Culture: Cells are treated with various concentrations of this compound for a defined period.
-
Histone Extraction: Histones are extracted from the cell nuclei.
-
SDS-PAGE and Transfer: The extracted histones are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is probed with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3K27) and a loading control (e.g., anti-total H3).
-
Detection: The bands are visualized using a secondary antibody conjugated to HRP and a chemiluminescent substrate.
-
Data Analysis: The band intensities are quantified to determine the dose-dependent effect of the inhibitor on histone acetylation.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is a powerful technique to map the genome-wide localization of CREBBP and histone acetylation marks, and to assess how these are affected by inhibitor treatment.
-
Cell Treatment and Cross-linking: Cells are treated with this compound or vehicle, followed by cross-linking with formaldehyde.
-
Chromatin Shearing: The chromatin is sheared into small fragments.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody against CREBBP or a specific histone acetylation mark (e.g., H3K27ac).
-
DNA Purification and Sequencing: The immunoprecipitated DNA is purified and sequenced.
-
Data Analysis: The sequencing reads are mapped to the genome to identify regions of enrichment. Changes in the enrichment patterns upon inhibitor treatment reveal the impact on CREBBP binding and histone acetylation at a genomic level.
RNA-Sequencing (RNA-seq)
RNA-seq is used to analyze the global changes in gene expression resulting from CREBBP inhibition.
-
Cell Treatment and RNA Extraction: Cells are treated with this compound, and total RNA is extracted.
-
Library Preparation and Sequencing: RNA-seq libraries are prepared and sequenced.
-
Data Analysis: The sequencing reads are aligned to the reference genome, and differential gene expression analysis is performed to identify genes that are up- or down-regulated upon inhibitor treatment.
Mandatory Visualizations
Signaling Pathway of CREBBP
Caption: Signaling pathway illustrating CREBBP's role as a transcriptional co-activator and the mechanism of inhibition by this compound.
Experimental Workflow for Cross-Validation of this compound
Caption: A logical workflow for the comprehensive validation of this compound, from initial biochemical characterization to downstream functional genomics.
References
In Vivo Target Engagement of CREBBP-IN-9: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of in vivo target engagement biomarkers for the CREBBP inhibitor, CREBBP-IN-9 (also known as CPI-1612), and its alternatives. This document summarizes key experimental data, details methodologies for pivotal experiments, and visualizes relevant biological pathways and workflows.
CREBBP (CREB-binding protein) and its close homolog EP300 are histone acetyltransferases (HATs) that play a crucial role in regulating gene expression. Their dysregulation is implicated in various cancers, making them attractive therapeutic targets. Small molecule inhibitors targeting the catalytic activity of CREBBP/EP300 have emerged as promising anti-cancer agents. A key aspect of their preclinical development is the demonstration of target engagement in vivo, primarily through the measurement of histone acetylation marks. This guide focuses on this compound and provides a comparison with the alternative CREBBP/EP300 inhibitor, A-485.
Quantitative Comparison of In Vivo Target Engagement
The following table summarizes the in vivo effects of this compound and A-485 on tumor growth and key pharmacodynamic biomarkers.
| Feature | This compound (CPI-1612) | A-485 |
| Primary Target Engagement Biomarker | Acetylation of Histone H3 at Lysine 27 (H3K27ac) and Lysine 18 (H3K18ac) | Acetylation of Histone H3 at Lysine 27 (H3K27ac) and Lysine 18 (H3K18ac) |
| Animal Model | JEKO-1 mantle cell lymphoma xenograft (mouse) | Castration-resistant prostate cancer (CRPC) xenograft (mouse) |
| Dosing Regimen | 0.5 mg/kg, oral (PO), twice daily | 100 mg/kg, intraperitoneal (IP), twice daily |
| Tumor Growth Inhibition (TGI) | 67%[1][2] | 54%[3] |
| In Vivo Biomarker Modulation (Tumor) | Concomitant reduction of H3K18ac in tumor tissue.[1][2] | Decrease in c-Myc protein levels after 7 days of dosing.[3] |
| In Vivo Biomarker Modulation (Surrogate Tissue) | Dose-dependent reduction of H3K27ac in peripheral blood mononuclear cells (PBMCs).[1][3] | Not explicitly reported. |
| Reference | Wilson et al. (2020)[1] | Lasko et al. (2017)[3] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to assess target engagement, the following diagrams illustrate the CREBBP signaling pathway and a typical experimental workflow for in vivo studies.
References
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of CREBBP-IN-9
Essential guidelines for the safe handling and disposal of the research chemical CREBBP-IN-9, ensuring the safety of laboratory personnel and environmental compliance.
For researchers and scientists in the field of drug development, the proper management of chemical reagents is a critical component of laboratory safety and operational excellence. This document provides a comprehensive guide to the proper disposal procedures for this compound, a small molecule inhibitor of the CREB binding protein. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to handle this compound with the caution required for a substance with a not fully characterized hazard profile. The following procedures are based on established best practices for the disposal of research-grade chemicals.
Physicochemical Data
A summary of the key identifiers for this compound is provided in the table below. This information is crucial for the proper labeling and documentation of waste.
| Identifier | Value |
| IUPAC Name | N-(4-acetyl-2-methylphenyl)-2-(2-methyl-2H-tetrazol-5-yl)acetamide |
| Molecular Formula | C₁₆H₁₅N₅O₂S |
| CAS Number | 1219576-50-7 |
Disposal Protocol: A Step-by-Step Guide
The disposal of this compound should be managed by treating it as a hazardous chemical waste. Adherence to institutional, local, and national regulations for chemical waste is mandatory.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure that appropriate PPE is worn. This includes:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect clothing and skin.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Unused or expired pure this compound powder should be collected in a clearly labeled, sealed container designated for solid chemical waste.
-
Contaminated materials such as weighing paper, pipette tips, and gloves should also be placed in this container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and properly labeled container for liquid chemical waste.
-
Avoid mixing with other incompatible waste streams. If dissolved in a solvent, the solvent's hazardous characteristics must also be considered for labeling and disposal.
-
3. Labeling: All waste containers must be clearly and accurately labeled with:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound".
-
The CAS Number: "1219576-50-7".
-
An indication of the primary hazards (e.g., "Caution: Research Chemical - Hazards Not Fully Characterized").
-
The accumulation start date.
4. Storage: Store the sealed waste containers in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
5. Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Never dispose of this compound down the drain or in regular trash.
Emergency Procedures
In the event of a spill or exposure:
-
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE.
-
For small spills of solid material, carefully sweep it up, avoiding dust generation, and place it in the designated solid waste container.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in the hazardous waste container.
-
Clean the spill area with a suitable solvent and then soap and water.
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
-
Inhalation: Move to fresh air.
-
Ingestion: Do not induce vomiting.
-
In all cases of exposure, seek immediate medical attention and provide the medical personnel with the chemical name and CAS number.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
Essential Safety and Handling of CREBBP-IN-9: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and effective handling of novel chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the CREBBP inhibitor, CREBBP-IN-9, ensuring operational integrity and personnel safety.
When handling any new or uncharacterized chemical compound, it is crucial to treat it as potentially hazardous. The absence of a specific Safety Data Sheet (SDS) for this compound necessitates a cautious approach, adhering to the highest safety standards for handling bioactive small molecules in a laboratory setting.
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when working with this compound to prevent skin and eye exposure. The recommended PPE includes:
-
Lab Coat: A full-sleeved lab coat should be worn to protect clothing and skin from potential splashes.[1]
-
Gloves: Chemical-resistant gloves, such as nitrile gloves, are essential. If prolonged contact is anticipated or if handling higher concentrations, consider double-gloving.[1]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn to protect the eyes from splashes and aerosols.[1]
-
Full Coverage: Long pants and closed-toe shoes are required to ensure no skin is exposed.[1]
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound, from receipt to disposal, minimizes the risk of exposure and contamination.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Most small molecule inhibitors are shipped at room temperature as a solid or powder.[2]
-
For long-term storage, refer to the supplier's instructions, which typically recommend storing the compound at -20°C.[2]
2. Preparation of Stock Solutions:
-
Handle the solid compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any fine particulates.
-
To prepare a stock solution, dissolve the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
For small quantities (e.g., ≤10 mg), solvent can be added directly to the vial. For larger amounts, it is recommended to weigh out the desired quantity.[2]
-
Cap the vial tightly and vortex until the solid is completely dissolved.
3. Aliquoting and Use:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best practice to aliquot the stock solution into single-use volumes.[2]
-
Store the aliquots at -20°C or lower. Stock solutions in DMSO are generally stable for up to 6 months when stored at -20°C.
-
When diluting the stock solution for experiments, ensure the final concentration of the solvent (e.g., DMSO) is compatible with the assay and does not exceed cytotoxic levels (typically <0.5%).[2]
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure laboratory safety.
-
Unused Solid Compound: Dispose of as hazardous chemical waste in accordance with your institution's and local regulations.
-
Solutions: Collect all solutions containing this compound in a designated, properly labeled hazardous waste container.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and paper towels, should be disposed of as solid hazardous waste.
-
Empty Containers: Rinse the original vial with a suitable solvent (e.g., ethanol or acetone) three times. Collect the rinsate as hazardous waste. The rinsed container can then be disposed of as regular laboratory glass waste, provided it is fully decontaminated.
Quantitative Data Summary
| Parameter | Value/Information | Source/Recommendation |
| Molecular Weight | Refer to supplier's documentation | Supplier Data |
| Appearance | Typically a solid (powder) | General for small molecules[2] |
| Solubility | Soluble in DMSO | Common for similar inhibitors |
| Storage Temperature | -20°C | Recommended for long-term stability[2] |
| Acute Toxicity | Data not available. Treat as potentially toxic. | Precautionary Principle |
| Carcinogenicity | Data not available. Handle with caution. | Precautionary Principle |
| Mutagenicity | Data not available. Handle with caution. | Precautionary Principle |
| Exposure Limits | Not established. Minimize exposure. | Standard Laboratory Practice |
Experimental Protocols
The following is a generalized protocol for preparing a stock solution of this compound. Specific concentrations will be experiment-dependent.
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Pipettes and sterile, filtered tips
-
Vortex mixer
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Perform all manipulations in a chemical fume hood.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration based on the amount of this compound provided and its molecular weight.
-
Carefully add the calculated volume of DMSO to the vial containing the solid this compound.
-
Cap the vial securely and vortex thoroughly until the solid is completely dissolved.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for future use.
Visual Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure and productive research environment. Always consult your institution's specific safety protocols and guidelines.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

